molecular formula C7H5F2NO2 B1320369 1-(Difluoromethyl)-2-nitrobenzene CAS No. 64747-65-5

1-(Difluoromethyl)-2-nitrobenzene

Cat. No.: B1320369
CAS No.: 64747-65-5
M. Wt: 173.12 g/mol
InChI Key: QQJFTEZEGZZSFV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJFTEZEGZZSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602906
Record name 1-(Difluoromethyl)-2-nitrobenzene
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Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64747-65-5
Record name 1-(Difluoromethyl)-2-nitrobenzene
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Record name 1-(difluoromethyl)-2-nitrobenzene
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Foundational & Exploratory

1-(Difluoromethyl)-2-nitrobenzene synthesis from 2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-(Difluoromethyl)-2-nitrobenzene from 2-nitrobenzaldehyde

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The difluoromethyl group (CHF₂) in particular, is recognized as a bioisostere of hydroxyl, thiol, or hydroxymethylene groups, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity. This compound serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates. This guide details the synthetic conversion of 2-nitrobenzaldehyde to this compound, focusing on the deoxofluorination of the aldehyde functionality.

Primary Synthetic Pathway: Deoxofluorination

The most direct and widely employed method for converting an aldehyde to a geminal difluoride is through deoxofluorination. This reaction involves the replacement of the carbonyl oxygen atom with two fluorine atoms. Diethylaminosulfur trifluoride (DAST) is a versatile and common reagent for this transformation, effective for converting aldehydes and ketones into their corresponding gem-difluorides under relatively mild conditions.[1][2][3] DAST is a liquid, making it easier to handle than gaseous fluorinating agents like sulfur tetrafluoride (SF₄).[1]

The general mechanism involves the nucleophilic attack of the carbonyl oxygen on the sulfur atom of DAST, followed by intramolecular rearrangement and fluoride transfer to form the difluoromethyl group.

reaction_pathway Start 2-Nitrobenzaldehyde Product This compound Start->Product Deoxofluorination Reagent DAST (Diethylaminosulfur Trifluoride) Solvent Anhydrous DCM (Solvent)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the deoxofluorination of 2-nitrobenzaldehyde using DAST, based on established methods for similar aldehyde substrates.[4][5] Researchers should perform a thorough risk assessment before proceeding, as DAST can decompose violently at elevated temperatures and reacts exothermically with water.[4]

Materials and Equipment:

  • 2-nitrobenzaldehyde

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., ice-water or dry ice-acetone)

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, add 2-nitrobenzaldehyde (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice-acetone bath or to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq.) dropwise to the stirred solution via a syringe or dropping funnel over 15-30 minutes. Maintain the low temperature during the addition.

  • Reaction: Allow the reaction mixture to stir at the low temperature for 30 minutes, then let it warm slowly to room temperature and stir for an additional 2-4 hours, or until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis.

ParameterValue / Description
Reactant 2-nitrobenzaldehyde
Reagent Diethylaminosulfur trifluoride (DAST)
Stoichiometry 1.0 equivalent of 2-nitrobenzaldehyde
1.2 - 1.5 equivalents of DAST
Solvent Anhydrous Dichloromethane (DCM)
Concentration ~0.5 M solution of 2-nitrobenzaldehyde in DCM
Reaction Temperature Initial addition at -78 °C or 0 °C, then warm to room temp.
Reaction Time 2 - 4 hours at room temperature
Workup Quenching with NaHCO₃, extraction with DCM
Purification Flash column chromatography (Silica gel)

Safety and Handling

  • DAST: Diethylaminosulfur trifluoride is corrosive, toxic, and moisture-sensitive. It can decompose violently above 90 °C.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reaction Quenching: The quenching process is exothermic and releases gas. It must be performed slowly and with adequate cooling to prevent a runaway reaction.

  • Hydrogen Fluoride: DAST can hydrolyze upon contact with moisture to release hydrogen fluoride (HF), which is highly corrosive and toxic.[4] Ensure all glassware is scrupulously dried before use.

Conclusion

The synthesis of this compound from 2-nitrobenzaldehyde is effectively achieved through deoxofluorination using diethylaminosulfur trifluoride (DAST). This method provides a direct route to this valuable fluorinated building block. Careful control of reaction conditions, particularly temperature, and adherence to strict safety protocols are essential for a successful and safe synthesis. The protocol outlined in this guide provides a solid foundation for researchers in the field of medicinal and materials chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Difluoromethyl)-2-nitrobenzene, a substituted nitroaromatic compound, holds potential interest for various applications in chemical synthesis and drug discovery. Its structural features, combining an electron-withdrawing nitro group and a difluoromethyl group on a benzene ring, suggest unique electronic and lipophilic properties that could be valuable in the design of novel bioactive molecules. This technical guide provides a summary of the available physicochemical data for this compound. Due to a notable lack of experimentally determined quantitative data in publicly accessible literature, this guide also presents predicted values and data from isomeric analogs to offer a comparative context. Furthermore, generalized experimental protocols for the determination of key physicochemical properties and a representative synthetic workflow are provided to guide researchers in their work with this and similar compounds.

Introduction

Nitroaromatic compounds are a cornerstone of industrial and pharmaceutical chemistry, serving as key intermediates in the synthesis of a wide array of dyes, explosives, solvents, and therapeutic agents. The introduction of fluorine-containing substituents, such as the difluoromethyl group, can profoundly alter the physicochemical and pharmacological properties of a molecule. These modifications can influence metabolic stability, membrane permeability, and binding affinity to biological targets. This compound (CAS No. 64747-65-5) is a compound that embodies these structural motifs. This guide aims to collate the known information on its physicochemical properties, acknowledging the current gaps in experimental data, and to provide a practical framework for its further investigation.

Physicochemical Properties

General and Predicted Properties

Basic molecular information and computationally predicted properties for this compound are summarized in Table 1. The predicted octanol-water partition coefficient (XlogP) suggests a moderate degree of lipophilicity.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
CAS Number 64747-65-5Chemical Suppliers
Molecular Formula C₇H₅F₂NO₂PubChem
Molecular Weight 173.12 g/mol PubChem
Physical Form Solid or Semi-Solid or Liquid or LumpChemical Supplier
Purity 95-97%Chemical Suppliers
Storage Temperature 2-8°CChemical Supplier
Predicted XlogP 2.6PubChem
Comparative Physicochemical Data of Isomers

To provide a frame of reference, Table 2 presents experimental data for the related isomers, 1-(difluoromethyl)-3-nitrobenzene and 1-(difluoromethyl)-4-nitrobenzene. It is crucial to note that these values are not directly applicable to the 2-nitro isomer but can offer an approximation of the expected properties.

Table 2: Experimental Physicochemical Properties of Isomeric Compounds

Property1-(Difluoromethyl)-3-nitrobenzene1-(Difluoromethyl)-4-nitrobenzene
Melting Point Not available33-35 °C
Boiling Point 112-114 °C @ 11 Torr241 °C
Density Not available1.339 g/cm³
Refractive Index Not available1.5075

Experimental Protocols

While specific experimental protocols for this compound are not published, the following sections describe generalized, standard methodologies for the determination of key physicochemical properties applicable to this and other novel nitroaromatic compounds.

Determination of Melting Point

The melting point of a solid compound can be determined using a digital melting point apparatus.

Methodology:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a rapid rate initially, and then more slowly (1-2 °C per minute) as the expected melting point is approached.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range.

Determination of Boiling Point

For liquid compounds, the boiling point can be determined using a micro-boiling point or distillation method under atmospheric or reduced pressure.

Methodology (Micro-Boiling Point):

  • A small volume of the liquid sample (a few drops) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is attached to a thermometer and heated in a heating bath.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in water.

Methodology:

  • An excess amount of the compound is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered or centrifuged to remove any undissolved solid.

  • The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, can be determined using the shake-flask method.

Methodology:

  • A known amount of the compound is dissolved in a mixture of n-octanol and water that have been mutually saturated.

  • The mixture is placed in a sealed container and shaken vigorously to allow for partitioning of the compound between the two phases.

  • The container is then centrifuged to ensure complete separation of the octanol and water layers.

  • The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Experimental Workflows

There are no detailed, published synthetic procedures specifically for this compound. However, a plausible synthetic route could involve the difluoromethylation of a suitable precursor. A generalized workflow for the synthesis and purification of such a compound is presented below.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Material (e.g., 2-Nitrobenzaldehyde) reaction Reaction (e.g., Nucleophilic Addition) start->reaction reagent Difluoromethylating Agent (e.g., (Difluoromethyl)trimethylsilane) reagent->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography fractions Collect & Combine Pure Fractions chromatography->fractions solvent_removal Solvent Removal (Rotary Evaporation) fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product

A generalized workflow for the synthesis and purification of this compound.

Signaling Pathways and Biological Activity

To date, there is no specific information in the scientific literature detailing the interaction of this compound with any biological signaling pathways or its overall biological activity profile. Research into the potential biological effects of this compound would be a novel area of investigation.

G cluster_investigation Logical Flow for Biological Investigation compound This compound in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell-Based Assays) compound->in_vitro hit_id Hit Identification in_vitro->hit_id pathway_analysis Target Deconvolution & Signaling Pathway Analysis hit_id->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

A logical workflow for the future investigation of the biological activity of the compound.

Conclusion

This compound is a compound with potential utility in medicinal chemistry and materials science, yet it remains largely uncharacterized in the public domain. This guide has consolidated the limited available data and provided a comparative context through the properties of its isomers. The generalized experimental protocols and workflows presented herein offer a starting point for researchers to fully elucidate the physicochemical and biological properties of this intriguing molecule. Further experimental investigation is essential to unlock the full potential of this compound and to enable its application in drug development and other scientific disciplines.

An In-depth Technical Guide on 1-(Difluoromethyl)-2-nitrobenzene (CAS Number 64747-65-5)

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that publicly available, in-depth technical information, including specific experimental protocols, detailed spectroscopic data, and comprehensive biological activity studies for 1-(Difluoromethyl)-2-nitrobenzene (CAS 64747-65-5), is limited. This guide synthesizes the available information on this compound and related fluorinated nitroaromatic derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated aromatic compound with the chemical formula C₇H₅F₂NO₂. The presence of the difluoromethyl (-CHF₂) group and a nitro (-NO₂) group on the benzene ring makes it a potentially valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of both substituents activates the aromatic ring for certain chemical transformations and can influence the physicochemical properties of molecules into which it is incorporated.

Physicochemical Properties

While detailed experimental data is scarce, the basic physicochemical properties of this compound can be summarized from available sources.

PropertyValueSource
CAS Number 64747-65-5Chemical Supplier Catalogs
Molecular Formula C₇H₅F₂NO₂PubChem
Molecular Weight 173.12 g/mol PubChem
Predicted XlogP 2.6PubChem
Predicted Boiling Point Data Not Available-
Predicted Melting Point Data Not Available-

Synthesis and Reactivity

Potential Synthetic Routes

One plausible approach to the synthesis of this compound could involve the difluoromethylation of a suitable nitrobenzene precursor or the nitration of a difluoromethylated benzene derivative.

A generalized reaction scheme for the synthesis of a related compound, 1-(dibromomethyl)-2-nitrobenzene, starts with the nitration of toluene to form 2-nitrotoluene, followed by radical bromination. A similar strategy, employing a suitable difluoromethylating agent, could potentially be adapted for the synthesis of the target compound.

Experimental Workflow: General Synthesis of a Substituted Nitrobenzene

G start Starting Material (e.g., Toluene) nitration Nitration (HNO3, H2SO4) start->nitration intermediate Intermediate (e.g., 2-Nitrotoluene) nitration->intermediate functionalization Side-chain Functionalization (e.g., Halogenation) intermediate->functionalization product Final Product (e.g., 1-(Dihalomethyl)- 2-nitrobenzene) functionalization->product purification Purification (e.g., Chromatography) product->purification

Caption: Generalized workflow for the synthesis of a functionalized nitrobenzene.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The nitro group can be reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. The resulting 2-(difluoromethyl)aniline would be a versatile building block for the construction of various heterocyclic systems.

The aromatic ring is activated towards nucleophilic aromatic substitution, although less so than dinitro- or trinitro-substituted benzenes. The difluoromethyl group is generally stable under many reaction conditions but can potentially undergo further transformations under harsh conditions.

Spectroscopic Data

Experimentally determined spectroscopic data for this compound are not widely available. However, predicted mass spectrometry data can be found in public databases.

AdductPredicted m/z
[M+H]⁺174.0361
[M+Na]⁺196.0180
[M-H]⁻172.0216

Source: PubChem

Applications in Drug Discovery and Development

While no specific drugs have been identified that directly use this compound as a starting material, the broader class of fluorinated nitroaromatic compounds are important intermediates in medicinal chemistry.

The introduction of fluorine atoms into drug candidates can significantly impact their biological properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

The nitro group in these intermediates serves as a versatile handle for further chemical modifications, often being reduced to an amine to allow for the introduction of diverse functionalities.

Logical Relationship: Role in Medicinal Chemistry

G intermediate 1-(Difluoromethyl)- 2-nitrobenzene reduction Reduction of Nitro Group intermediate->reduction amine 2-(Difluoromethyl)aniline reduction->amine derivatization Further Derivatization amine->derivatization api Active Pharmaceutical Ingredient (API) derivatization->api

Spectral Data Analysis of 1-(Difluoromethyl)-2-nitrobenzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, access to comprehensive spectral data is crucial for the accurate identification, characterization, and quality control of chemical compounds. This technical guide addresses the available spectral information for 1-(Difluoromethyl)-2-nitrobenzene. However, a thorough search of public databases and scientific literature reveals a significant lack of experimentally determined spectral data (NMR, IR, and MS) for this specific compound.

Consequently, this document will present a detailed analysis of a closely related and structurally similar compound, 1-fluoro-2-nitrobenzene , for which extensive experimental data is available. This information can serve as a valuable reference point for researchers working with analogous compounds. Additionally, a summary of a synthetic method for a related difluorinated nitroaromatic compound is provided to offer insights into potential synthetic and characterization workflows.

Spectral Data for the Analogous Compound: 1-Fluoro-2-nitrobenzene

Due to the absence of public data for this compound, we present the spectral data for 1-fluoro-2-nitrobenzene. The substitution of a difluoromethyl group with a fluorine atom will induce notable differences in the spectra, particularly in the 1H and 13C NMR due to different chemical shifts and coupling patterns, as well as in the mass spectrum due to the change in molecular weight. However, the general features of the aromatic region in NMR and the characteristic nitro group vibrations in IR spectroscopy may offer some comparative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1-Fluoro-2-nitrobenzene

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported 1H and 13C NMR spectral data for 1-fluoro-2-nitrobenzene.

Table 1: 1H NMR Spectral Data of 1-Fluoro-2-nitrobenzene

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.061mAromatic H
7.651mAromatic H
7.44 - 7.18mAromatic H

Solvent: CDCl3, Frequency: 89.56 MHz

Table 2: 13C NMR Spectral Data of 1-Fluoro-2-nitrobenzene

Infrared (IR) Spectroscopy Data for 1-Fluoro-2-nitrobenzene

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for the nitro and fluoro-aromatic groups are highlighted below.

Table 3: Key IR Absorption Bands for 1-Fluoro-2-nitrobenzene

Wavenumber (cm-1)IntensityAssignment
1550-1475StrongAsymmetric NO2 stretch
1360-1290StrongSymmetric NO2 stretch
~1200StrongC-F stretch
Mass Spectrometry (MS) Data for 1-Fluoro-2-nitrobenzene

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Key Mass Spectrometry Peaks for 1-Fluoro-2-nitrobenzene

m/zRelative Intensity (%)Assignment
14169.17[M]+ (Molecular Ion)
9574.55[M-NO2]+
7599.99[C6H4F-H]+ or other fragments

Experimental Protocols

The presented data for 1-fluoro-2-nitrobenzene is compiled from various public databases. The general methodologies for obtaining such spectra are outlined below.

NMR Spectroscopy Protocol

A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The solution is placed in an NMR tube and inserted into the spectrometer. For 1H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For 13C NMR, a proton-decoupled spectrum is usually obtained to simplify the signals to singlets for each unique carbon atom. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy Protocol

An IR spectrum can be obtained using various techniques. For a liquid sample like 1-fluoro-2-nitrobenzene, a thin film may be prepared between two salt plates (e.g., KBr or NaCl). Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where the sample is placed directly on a crystal surface. The instrument records the absorption of infrared radiation at different wavenumbers.

Mass Spectrometry Protocol

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron ionization - EI). The resulting ions are separated based on their mass-to-charge ratio and detected.

Conceptual Diagrams

To visualize the workflow and relationships in spectral analysis, the following diagrams are provided.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Figure 1: A generalized workflow for the synthesis and spectral characterization of an organic compound.

Spectroscopy_Structure_Relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information Provided Compound This compound NMR NMR (1H, 13C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity FunctionalGroups Functional Groups (e.g., -NO2, C-F) IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation Pattern MS->MolecularWeight

Figure 2: The relationship between different spectroscopic techniques and the structural information they provide.

Synthesis of a Related Compound: Difluoromethoxy Nitrobenzene

While a specific synthesis protocol for this compound was not found, a patent describes the synthesis of a related compound, difluoromethoxy nitrobenzene. This process involves the reaction of a nitrophenol with difluorochloromethane in the presence of a base and a phase-transfer catalyst[1]. This suggests that the synthesis of difluoromethylated aromatics can be achieved through nucleophilic substitution reactions with a suitable difluoromethylating agent.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 1-(difluoromethyl)-2-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectroscopic data from structurally analogous molecules and computational predictions to offer a detailed analysis. It includes predicted spectroscopic data (¹H, ¹³C, and ¹⁹F NMR; Mass Spectrometry; IR Spectroscopy), a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance in the context of drug development. The guide is intended to serve as a valuable resource for researchers interested in the application of fluorinated nitroaromatic compounds in medicinal chemistry and materials science.

Introduction

This compound is an aromatic compound featuring a difluoromethyl group and a nitro group in an ortho substitution pattern on a benzene ring. The presence of the electron-withdrawing nitro group and the unique properties of the difluoromethyl group make this molecule a subject of interest in medicinal chemistry and materials science. Nitroaromatic compounds are known for their diverse biological activities, often acting as prodrugs that are activated under hypoxic conditions, a characteristic of the microenvironment of many solid tumors and infectious microorganisms.[1][2] The difluoromethyl group can serve as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and pharmacokinetic properties of drug candidates.[3][4]

This guide aims to provide a thorough understanding of the key molecular characteristics of this compound, facilitating its synthesis, characterization, and exploration in various research and development endeavors.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a planar benzene ring with two bulky substituents at adjacent positions. The steric and electronic interactions between the difluoromethyl and nitro groups are expected to influence the molecule's conformation, particularly the rotational freedom around the C-C and C-N bonds connecting the substituents to the ring.

Predicted Conformation

Due to steric hindrance between the ortho-substituted difluoromethyl and nitro groups, it is anticipated that the nitro group will be twisted out of the plane of the benzene ring. This is a common phenomenon in ortho-substituted nitrobenzenes.[5] The dihedral angle between the plane of the nitro group and the benzene ring is a critical conformational parameter that can affect the molecule's electronic properties and biological activity. Computational modeling would be required to determine the most stable conformation and the energy barrier for rotation of the functional groups.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are summarized in Table 1.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Notes
¹H7.8 - 8.2m-Aromatic protons
6.8 - 7.2t~55-60 HzCHF₂ proton
¹³C~148s-C-NO₂
~133t~20-30 HzC-CHF₂
125 - 135m-Aromatic carbons
~115t~240-250 HzC HF₂
¹⁹F-90 to -130d~55-60 HzCF ₂H

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

  • ¹H NMR: The aromatic protons are expected to appear in the downfield region (7.8 - 8.2 ppm) due to the electron-withdrawing effects of the nitro and difluoromethyl groups. The proton of the difluoromethyl group is predicted to be a triplet in the range of 6.8 - 7.2 ppm due to coupling with the two fluorine atoms.[6]

  • ¹³C NMR: The carbon attached to the nitro group (C-NO₂) is expected to be the most downfield aromatic signal. The carbon bearing the difluoromethyl group (C-CHF₂) will appear as a triplet due to C-F coupling. The carbon of the difluoromethyl group itself will be a triplet with a large coupling constant.[7]

  • ¹⁹F NMR: The two fluorine atoms are chemically equivalent and are expected to give a single signal, which will be a doublet due to coupling with the proton of the difluoromethyl group.[8]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 173. The fragmentation pattern will likely involve the loss of the nitro group (-NO₂, 46 Da) and subsequent fragmentation of the aromatic ring.

Table 2: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
173[M]⁺
127[M - NO₂]⁺
76[C₆H₄]⁺
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro group and the C-F bonds.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration
~3100Aromatic C-H stretch
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~1100-1000C-F stretch

Synthesis

A plausible synthetic route for this compound is the difluoromethylation of 2-nitrobenzaldehyde. This can be achieved using a variety of difluoromethylating agents. A proposed experimental protocol is provided below.

Proposed Synthetic Pathway

G A 2-Nitrobenzaldehyde B This compound A->B Difluoromethylation R DAST or XtalFluor-E

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Reaction: Difluoromethylation of 2-nitrobenzaldehyde.

Reagents:

  • 2-Nitrobenzaldehyde

  • Diethylaminosulfur trifluoride (DAST) or (Difluoro-λ⁴-sulfanyl)diethane (XtalFluor-E)

  • Anhydrous dichloromethane (DCM) as solvent

Procedure:

  • To a solution of 2-nitrobenzaldehyde (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at -78 °C (dry ice/acetone bath), add DAST or XtalFluor-E (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the final product by NMR, MS, and IR spectroscopy.

Potential Applications in Drug Development

Nitroaromatic compounds have been extensively studied for their therapeutic potential, particularly as antibacterial and anticancer agents.[9][10] Their mechanism of action often involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in pathogenic organisms or cancer cells.[1][2]

Proposed Mechanism of Action

G cluster_0 Cellular Environment (Hypoxic) A This compound (Prodrug) B Nitroreductase A->B Enzymatic Reduction C Reactive Nitrogen Species (e.g., NO, NO₂⁻) B->C Generates D Cellular Damage (DNA, proteins) C->D Induces E Cell Death D->E Leads to

Caption: Proposed bioactivation pathway of this compound.

The difluoromethyl group in this compound could enhance its drug-like properties by:

  • Improving Metabolic Stability: The C-F bond is stronger than the C-H bond, making the difluoromethyl group more resistant to metabolic oxidation.

  • Modulating Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

  • Enhancing Binding Affinity: The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Experimental Workflow

The synthesis and characterization of novel organic compounds like this compound follow a standardized workflow.

G A Synthesis and Purification B Structural Characterization (NMR, MS, IR) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Physicochemical Property Determination C->D E Biological Activity Screening D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: General workflow for the synthesis and evaluation of a new chemical entity.

Conclusion

While direct experimental data for this compound is limited, this technical guide provides a comprehensive predicted profile of its molecular structure, conformation, and spectroscopic properties based on sound chemical principles and data from analogous compounds. The proposed synthetic route offers a practical starting point for its preparation. The discussion on its potential biological activity highlights its relevance for future research in drug discovery. This guide serves as a foundational resource to stimulate and support further investigation into this promising molecule.

References

A Technical Guide to the Difluoromethylation of Nitrobenzene: Electrophilic vs. Nucleophilic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF2H) group into aromatic systems is of significant interest in medicinal chemistry and drug development. The CF2H moiety can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Nitrobenzene, a common building block and a strongly deactivated aromatic system, presents unique challenges and opportunities for difluoromethylation. This technical guide provides an in-depth analysis of electrophilic and nucleophilic difluoromethylation strategies for nitrobenzene, complete with experimental insights and comparative data.

Core Concepts: Reactivity of the Nitrobenzene Ring

The reactivity of nitrobenzene is fundamentally dictated by the strong electron-withdrawing nature of the nitro group (-NO2). This has opposing effects on the two primary aromatic substitution pathways:

  • Electrophilic Aromatic Substitution (EAS): The nitro group deactivates the benzene ring towards attack by electrophiles by withdrawing electron density, making the ring less nucleophilic. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

  • Nucleophilic Aromatic Substitution (SNA_r): Conversely, the nitro group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. A leaving group, such as a halide, is typically required for a successful S_NAr reaction.

These fundamental principles govern the feasibility and outcomes of electrophilic and nucleophilic difluoromethylation attempts on nitrobenzene and its derivatives.

Electrophilic Difluoromethylation of Nitrobenzene

Electrophilic difluoromethylation involves the reaction of an aromatic ring with an electrophilic "CF2H+" source. A variety of such reagents have been developed, including S-(difluoromethyl)diarylsulfonium salts.

Challenges and Limitations

The direct electrophilic C-H difluoromethylation of nitrobenzene is exceptionally challenging. The strong deactivation of the ring by the nitro group makes it a poor nucleophile for reacting with even potent electrophilic difluoromethylating agents. Reports in the literature often indicate that electron-deficient aromatic rings, such as nitrobenzene, are unreactive under typical electrophilic trifluoromethylation conditions, and similar difficulties are encountered with difluoromethylation. No successful examples with significant yields have been reported for the direct electrophilic C-H difluoromethylation of nitrobenzene.

dot

Caption: Hypothetical electrophilic difluoromethylation of nitrobenzene.

Nucleophilic Difluoromethylation of Nitro-aromatics

Nucleophilic difluoromethylation of nitro-substituted arenes is a more viable strategy due to the activating effect of the nitro group. However, this typically requires a substrate with a suitable leaving group (e.g., a halogen) for an S_NAr reaction, as the direct displacement of a hydride ion is generally not feasible. An alternative approach involves the reaction of a highly activated nitro-aromatic system where a nitro group itself can be displaced.

Reaction via a Masked Nucleophile on Dinitrobenzene

A notable example involves the use of a difluoromethyl group as a masked nucleophile. In this strategy, a difluoromethylarene is deprotonated in the presence of a Lewis acid to form a stabilized nucleophilic species, which can then attack an electron-deficient aromatic ring.

Reaction Scheme: 1,3-Dinitrobenzene reacts with a stabilized difluorobenzyl anion (acting as the nucleophile) to yield 1-(difluoro(phenyl)methyl)-2,4-dinitrobenzene. This reaction proceeds as a net nucleophilic aromatic substitution of a hydrogen atom.

ParameterValue
Substrate 1,3-Dinitrobenzene
Reagent Phenyl(difluoro)methane with a strong base and Lewis acid
Product 1-(difluoro(phenyl)methyl)-2,4-dinitrobenzene
Yield 53%[1]
Regioselectivity Substitution occurs at the position ortho to one nitro group and para to the other.

Experimental Protocol (Representative): A solution of phenyl(difluoro)methane and a Lewis acid (e.g., borane) in an appropriate solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base (e.g., a phosphazene superbase) is added to generate the stabilized difluorobenzyl anion. 1,3-Dinitrobenzene is then added, and the reaction is allowed to proceed. The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

dot

Caption: Nucleophilic aromatic substitution on dinitrobenzene.

Radical and Photocatalytic Difluoromethylation of Nitro-aromatics

Given the limitations of traditional ionic pathways, radical-based methods, particularly those initiated by photoredox catalysis, have emerged as a powerful and effective strategy for the C-H difluoromethylation of nitro-aromatics. These methods often proceed under mild conditions and can exhibit high regioselectivity.

Radical C-H Difluoromethylation of a Nitro-substituted Indole

A prime example of this approach is the direct and regioselective C-H oxidative difluoromethylation of 5-nitroindole. The reaction proceeds via a difluoromethyl radical, which is nucleophilic in character and preferentially attacks the electron-deficient C2 position of the indole ring, which is activated by the adjacent nitrogen atom.[2]

ParameterValue
Substrate 5-Nitroindole
Reagent Sodium difluoromethanesulfinate (CF2HSO2Na)
Catalyst Rose Bengal (organic photosensitizer)
Oxidant O2 (from air)
Product 2-(Difluoromethyl)-5-nitro-1H-indole
Yield 71%[2]
Regioselectivity Exclusive formation of the C2-substituted isomer

Experimental Protocol (Representative): To a solution of 5-nitroindole (0.2 mmol) and sodium difluoromethanesulfinate (0.4 mmol) in DMSO (1 mL) is added Rose Bengal (2 mol%). The mixture is stirred at room temperature under an atmosphere of air and irradiated with green LEDs (3 W) for a specified time. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[3]

dot

Radical_Difluoromethylation_Workflow Start Start: Mix Reactants Irradiation Visible Light Irradiation (e.g., Green LEDs) Start->Irradiation 5-Nitroindole CF2HSO2Na Rose Bengal Reaction Photocatalytic Reaction in DMSO under Air Irradiation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for photocatalytic difluoromethylation.

Summary and Comparison

FeatureElectrophilic DifluoromethylationNucleophilic DifluoromethylationRadical/Photocatalytic Difluoromethylation
Substrate Nitrobenzene1,3-Dinitrobenzene (or Halonitrobenzene)Nitro-substituted aromatics (e.g., 5-Nitroindole)
Feasibility on Nitrobenzene Very low to none; highly disfavored due to deactivated ring.Requires a leaving group or highly activated system; direct hydride substitution is not feasible.Feasible and often high-yielding for C-H functionalization.
Regioselectivity meta (hypothetical)ortho/para to nitro groupsPosition of highest spin density/most stable radical adduct (e.g., C2 of indole)
Typical Reagents S-(difluoromethyl)diarylsulfonium saltsMasked nucleophiles (e.g., ArCF2-), TMSCF2H with a leaving groupCF2HSO2Na, Zn(SO2CF2H)2
Reaction Conditions Typically harsh, often requiring strong acids or high temperatures.Can range from low temperatures with strong bases to elevated temperatures for S_NAr.Mild; often room temperature with visible light irradiation.
Advantages Conceptually direct C-H functionalization.Utilizes the activating nature of the nitro group.High functional group tolerance, mild conditions, good for late-stage functionalization.
Disadvantages Ineffective for electron-poor aromatics like nitrobenzene.Often requires a pre-functionalized substrate (with a leaving group).May require screening of photocatalysts and conditions.

Conclusion

The difluoromethylation of nitrobenzene and its derivatives is a challenging yet important transformation. While direct electrophilic difluoromethylation of nitrobenzene is largely unviable due to the severe deactivation of the aromatic ring, nucleophilic and radical-based strategies offer promising alternatives. Nucleophilic approaches are most effective on nitro-aromatics bearing a leaving group or on highly activated systems like dinitrobenzene. The most versatile and modern approach is photocatalytic radical difluoromethylation , which allows for the direct C-H functionalization of nitro-aromatic compounds under mild conditions with high regioselectivity and good yields. For researchers in drug discovery, leveraging these advanced photocatalytic methods will be key to efficiently accessing novel difluoromethylated nitro-aromatic scaffolds.

References

Theoretical Analysis of the Electronic Properties of 1-(Difluoromethyl)-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical examination of the electronic properties of 1-(Difluoromethyl)-2-nitrobenzene. In the absence of direct experimental data for this specific molecule, this document leverages established computational chemistry principles and data from studies on analogous substituted nitroaromatic compounds. The analysis herein serves as a predictive framework for understanding the molecule's reactivity, intermolecular interactions, and potential applications in fields such as medicinal chemistry and materials science.

Introduction to Substituent Effects on Aromatic Systems

The electronic behavior of a substituted benzene ring is fundamentally governed by the electron-donating or electron-withdrawing nature of its functional groups.[1] These effects are primarily transmitted through two mechanisms: the inductive effect (-I/+I), which is a through-bond polarization, and the resonance effect (-M/+M), which involves the delocalization of π-electrons.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG).[1] It exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. Furthermore, it exhibits a strong electron-withdrawing resonance effect (-M) by delocalizing the π-electrons of the benzene ring onto the nitro group. This combined effect significantly reduces the electron density of the aromatic ring, making it less reactive toward electrophilic aromatic substitution and more susceptible to nucleophilic attack.[1]

  • Difluoromethyl Group (-CHF₂): The difluoromethyl group is characterized as a moderately electron-withdrawing substituent. Its effect is primarily inductive (-I) due to the highly electronegative fluorine atoms, which pull electron density away from the aromatic system.[2] Studies on similar fluorinated groups, such as the difluoro(methoxy)methyl group, have confirmed their role as moderate electron acceptors through both inductive and resonance pathways.[3][4] The overall electronic effect of the -CHF₂ group is considered to be intermediate between a methyl group (electron-donating) and a trifluoromethyl group (strongly electron-withdrawing).[2][3]

The placement of these two electron-withdrawing groups in an ortho- (1,2) configuration on the benzene ring is predicted to create a highly electron-deficient aromatic system with a significant dipole moment and distinct regions of electrostatic potential.

Computational Methodology for Electronic Property Analysis

To quantitatively predict the electronic properties of this compound, a standard computational protocol based on Density Functional Theory (DFT) is proposed. DFT has been shown to provide a good correlation between computed thermodynamic parameters and experimental results for substituted nitroarenes.[5][6]

Protocol Steps:

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP or PBE0 (also known as PBE1PBE) with a suitable basis set, such as 6-311+G(d,p).[5][6] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[7]

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. These include:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron.[7] The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Dipole Moment: The total molecular dipole moment is calculated to understand the molecule's overall polarity.

  • Data Analysis: The calculated data is analyzed to interpret the molecule's electronic structure, reactivity, and intermolecular interaction potential.

G cluster_workflow Computational Workflow cluster_outputs Calculated Properties A Initial Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Verified Minimum Energy Structure (No Imaginary Frequencies) C->D E Single-Point Energy Calculation D->E F Property Analysis E->F HOMO HOMO/LUMO Energies F->HOMO MEP MEP Surface F->MEP DIPOLE Dipole Moment F->DIPOLE

Caption: A standard workflow for DFT-based electronic property calculation.

Predicted Electronic Properties and Data

Based on the established electronic effects of the nitro and difluoromethyl groups, the following properties are predicted for this compound. The quantitative values are hypothetical estimates derived from typical DFT calculations on similar molecules and serve as a baseline for comparison.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value / DescriptionRationale
HOMO Energy ~ -7.5 eVThe strong electron-withdrawing nature of both substituents lowers the energy of the HOMO, which is expected to have significant contributions from the aromatic ring and the nitro group's oxygen atoms.[7]
LUMO Energy ~ -3.0 eVThe LUMO is expected to be of low energy and delocalized over the nitro group and the π* system of the benzene ring, indicating a high electron affinity.[7]
HOMO-LUMO Gap (ΔE) ~ 4.5 eVThe reduced gap compared to benzene indicates higher reactivity. The presence of two EWGs leads to a significant stabilization of the LUMO, reducing the gap.[7]
Dipole Moment (μ) ~ 4.0 - 5.0 DA large dipole moment is expected due to the vector addition of the substantial bond moments of the C-NO₂ and C-CHF₂ groups, oriented away from the ring.
Molecular Electrostatic Potential (MEP) Negative potential (red) localized on the oxygen atoms of the nitro group. Positive potential (blue) around the hydrogen of the -CHF₂ group and the aromatic hydrogens.The highly electronegative oxygen atoms of the nitro group create a region of high electron density, making them sites for electrophilic attack or hydrogen bonding. The electron-deficient regions are susceptible to nucleophilic interaction.

Logical Relationships in Electronic Effects

The interplay between the inductive and resonance effects of the two substituents dictates the final electron distribution on the aromatic ring. Both groups pull electron density from the ring, but their mechanisms and strengths differ, leading to a specific deactivation pattern.

G Ring Benzene Ring (π-system) Result Electron-Deficient Aromatic System Ring->Result Combined Deactivation NO2 Nitro Group (-NO₂) NO2->Ring -M (Strong) -I (Strong) CHF2 Difluoromethyl Group (-CHF₂) CHF2->Ring -I (Moderate)

Caption: Electronic influence of substituents on the aromatic ring.

Conclusion

The theoretical analysis of this compound predicts a molecule with a highly electron-deficient aromatic ring, a significant dipole moment, and a relatively small HOMO-LUMO energy gap. The powerful electron-withdrawing properties of the ortho-nitro and difluoromethyl substituents create distinct regions of electrostatic potential, suggesting high reactivity towards nucleophiles and a strong potential for engaging in specific intermolecular interactions like hydrogen bonding. These predicted characteristics are crucial for drug development professionals seeking to design molecules with tailored electronic profiles for specific biological targets and for scientists exploring novel reactive intermediates. The computational protocols and predictive data presented in this guide offer a robust starting point for further experimental and theoretical investigation.

References

Navigating the Solubility Landscape of 1-(Difluoromethyl)-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Qualitative Solubility Assessment

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." The molecular structure of 1-(Difluoromethyl)-2-nitrobenzene, featuring a polar nitro group and a difluoromethyl group on a nonpolar benzene ring, suggests a nuanced solubility profile.

Based on its structure, the following qualitative predictions can be made:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and ethyl acetate. These solvents can effectively solvate the polar nitro group.

  • Moderate to High Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol. The nitro group can act as a hydrogen bond acceptor.

  • Moderate Solubility: Expected in chlorinated solvents such as dichloromethane and chloroform.

  • Low to Moderate Solubility: Anticipated in aromatic hydrocarbons like toluene and benzene, where dipole-induced dipole interactions can occur.

  • Low Solubility: Expected in nonpolar aliphatic hydrocarbons such as hexane and cyclohexane, due to the significant polarity mismatch.

The introduction of the difluoromethyl group, while increasing polarity compared to a methyl group, can also introduce "fluorophobicity," a tendency to segregate from both polar and non-polar environments, which may influence its solubility in complex ways.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following details a common and reliable method for determining the solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.
Materials:
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter into a clean vial.

  • Quantitative Analysis (HPLC Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Develop a suitable HPLC method (select an appropriate column, mobile phase, flow rate, and detection wavelength) to achieve good separation and detection of the analyte.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered sample solutions and determine their concentrations from the calibration curve.

  • Data Reporting:

    • Express the solubility in units such as grams per liter (g/L) or moles per liter (mol/L).

The following table can be used to summarize the experimentally determined solubility data.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Toluene25
Hexane25

Physicochemical Characterization Workflow

The determination of solubility is a critical step in the overall physicochemical characterization of a new chemical entity (NCE). This workflow is essential for assessing the compound's suitability for further development in applications such as drug discovery.

G cluster_0 Initial Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Screening cluster_3 Decision Making A Synthesis and Purification of NCE B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC, GC) B->C D Solubility Determination (Aqueous and Organic Solvents) C->D High Purity Sample E LogP/LogD Measurement (Lipophilicity) C->E F pKa Determination (Ionization Constant) C->F G Crystal Form Analysis (XRD, DSC) C->G H Chemical Stability Assessment C->H I Permeability Assay (e.g., PAMPA, Caco-2) D->I J Metabolic Stability Assay (Microsomes, Hepatocytes) D->J K Plasma Protein Binding D->K E->I E->J E->K F->I F->J L Data Analysis and Candidate Selection I->L J->L K->L

Caption: Workflow for the physicochemical characterization of a new chemical entity (NCE).

Synthesis of Related Compounds

While the direct synthesis of this compound is not detailed here, the synthesis of structurally related compounds provides valuable context for researchers. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in modern fungicides, often involves the use of difluoromethylated building blocks. One reported synthesis involves the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and subsequently with methyl hydrazine to form the pyrazole ring, followed by hydrolysis to the carboxylic acid. The handling and purification of such intermediates rely heavily on an understanding of their solubility properties.

Methodological & Application

Application Notes and Protocols: 1-(Difluoromethyl)-2-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(Difluoromethyl)-2-nitrobenzene is an aromatic organic compound that serves as a valuable building block in medicinal chemistry. The presence of the difluoromethyl group (CHF2) is of particular interest in drug design as it can act as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability, lipophilicity, and binding interactions with biological targets. The nitro group, in turn, is a versatile functional group that can be readily transformed into other functionalities, most commonly an aniline, which then serves as a key intermediate for further molecular elaboration. These characteristics make this compound a useful starting material for the synthesis of a variety of biologically active molecules.

While direct therapeutic applications of this compound itself have not been extensively reported, its primary utility lies in its role as a precursor to more complex molecules with therapeutic potential. The following application notes and protocols detail its use in the synthesis of key intermediates and the potential applications of its derivatives in medicinal chemistry.

Key Applications and Derivatives

The principal application of this compound in medicinal chemistry is its conversion to 2-(difluoromethyl)aniline. This aniline derivative is a crucial intermediate in the synthesis of various pharmaceutical agents. The reduction of the nitro group to an amine is a common and efficient transformation that opens up a wide range of synthetic possibilities.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
Appearance Colorless to yellow liquid
Boiling Point Approx. 220-225 °C
Density Approx. 1.4 g/cm³
Solubility Soluble in most organic solvents

Experimental Protocols

Protocol 1: Synthesis of 2-(Difluoromethyl)aniline via Reduction of this compound

This protocol describes a standard method for the reduction of the nitro group in this compound to yield 2-(difluoromethyl)aniline, a key synthetic intermediate.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Water (H2O)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Dichloromethane (CH2Cl2)

  • Sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of this compound in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

  • To this solution, add iron powder (typically 3-5 equivalents) and a catalytic amount of ammonium chloride (typically 0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous solution, add dichloromethane to extract the product.

  • Separate the organic layer using a separatory funnel. Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(difluoromethyl)aniline.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Table 2: Example Reaction Parameters for the Synthesis of 2-(Difluoromethyl)aniline

ParameterValue
Starting Material This compound (1.0 eq)
Reducing Agent Iron powder (3.0 eq)
Catalyst Ammonium chloride (0.2 eq)
Solvent Ethanol/Water (2:1)
Temperature Reflux (80-90 °C)
Reaction Time 3 hours
Typical Yield 85-95%

Signaling Pathways and Experimental Workflows

The derivatives of this compound can be designed to interact with various biological targets. For instance, the resulting anilines can be incorporated into molecules targeting kinases, G-protein coupled receptors (GPCRs), or enzymes. The following diagram illustrates a general workflow for the development of a kinase inhibitor starting from this compound.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening A 1-(Difluoromethyl)-2- nitrobenzene B Reduction (e.g., Fe/NH4Cl) A->B C 2-(Difluoromethyl)aniline B->C D Further Synthetic Steps (e.g., Amide Coupling, Cyclization) C->D E Final Kinase Inhibitor Candidate D->E F In Vitro Kinase Assay E->F Screening G Cell-Based Assays (e.g., Proliferation, Apoptosis) F->G H In Vivo Efficacy Studies (e.g., Xenograft Models) G->H

Caption: Workflow for developing a kinase inhibitor.

The difluoromethyl group in the final compound can play a crucial role in binding to the target kinase, potentially by forming hydrogen bonds with amino acid residues in the active site. The following diagram illustrates a hypothetical binding mode.

G cluster_binding Hypothetical Kinase Binding Pocket cluster_inhibitor Inhibitor Moiety cluster_protein Kinase Active Site Inhibitor ...-NH-C(=O)-... CHF2 F-C-H  |  F AA2 Amino Acid 2 (e.g., Serine) Inhibitor->AA2 H-Bond AA1 Amino Acid 1 (e.g., Aspartate) CHF2->AA1 H-Bond

Caption: Hypothetical binding mode of a derivative.

Future Perspectives

The utility of this compound in medicinal chemistry is intrinsically linked to the continued importance of the difluoromethyl group as a valuable structural motif in drug design. As the demand for drug candidates with improved metabolic stability and target affinity grows, the use of building blocks like this compound is expected to increase. Further research into novel transformations of the nitro group and the development of more complex scaffolds from its aniline derivative will undoubtedly expand its applications in the discovery of new therapeutic agents.

Application Notes: 1-(Difluoromethyl)-2-nitrobenzene as a Versatile Synthetic Intermediate in Agrochemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Difluoromethyl)-2-nitrobenzene is a key synthetic intermediate primarily utilized for the preparation of 2-(difluoromethyl)aniline. The subsequent aniline derivative is a crucial building block in the synthesis of a significant class of modern fungicides, namely the succinate dehydrogenase inhibitors (SDHIs). The introduction of the difluoromethyl group is instrumental in modulating the biological activity and physicochemical properties of the final active ingredients. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of bioactive molecules.

Introduction: The Role of the Difluoromethyl Group

The difluoromethyl (CHF₂) group has emerged as a valuable substituent in medicinal and agrochemical research. It is often considered a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding, yet it significantly alters the lipophilicity and metabolic stability of a molecule. Its incorporation into aromatic systems, such as in 2-(difluoromethyl)aniline, provides a unique scaffold for the development of novel bioactive compounds. The primary synthetic route to this aniline derivative involves the reduction of the nitro group of this compound.

Key Synthetic Transformation: Reduction to 2-(difluoromethyl)aniline

The conversion of this compound to 2-(difluoromethyl)aniline is a critical step and is typically achieved through catalytic hydrogenation. This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using molecular hydrogen in the presence of a metal catalyst.

A general workflow for this transformation is depicted below:

G cluster_input Starting Material cluster_process Process cluster_output Intermediate A This compound B Catalytic Hydrogenation (H₂, Catalyst) A->B Reduction C 2-(Difluoromethyl)aniline B->C Formation

Caption: General workflow for the reduction of this compound.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and Raney Nickel. The reaction is typically carried out in a polar solvent such as methanol or ethanol under a hydrogen atmosphere.

Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)

2-(Difluoromethyl)aniline is a pivotal intermediate in the synthesis of several commercially successful SDHI fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam. These fungicides are characterized by a pyrazole-carboxamide scaffold, where the amide bond is formed between the aniline intermediate and a substituted pyrazole-4-carboxylic acid derivative.

A representative synthetic scheme is shown below:

G A 2-(Difluoromethyl)aniline C Amide Coupling A->C B 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride B->C D SDHI Fungicide (e.g., Bixafen analogue) C->D

Caption: Synthesis of an SDHI fungicide from 2-(difluoromethyl)aniline.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

This protocol is a representative procedure based on analogous reductions of fluorinated nitroaromatic compounds.[1][2]

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C) or Raney Nickel

  • Methanol

  • Hydrogen gas (H₂)

  • Autoclave or hydrogenation apparatus

Procedure:

  • In a suitable autoclave, a solution of this compound (e.g., 0.1 mol) in methanol (150-200 mL) is prepared.

  • The catalyst, 5% Pd/C (e.g., 1-2 g), is carefully added to the solution.

  • The autoclave is sealed and purged several times with nitrogen, followed by hydrogen gas.

  • The reaction mixture is stirred and pressurized with hydrogen to a pressure of 30-50 bar.

  • The reaction is heated to a temperature of 50-80 °C.

  • The reaction progress is monitored by the uptake of hydrogen. The reaction is typically complete within 3-6 hours.

  • After completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

  • The reaction mixture is filtered to remove the catalyst. The catalyst bed is washed with a small amount of methanol.

  • The filtrate is concentrated under reduced pressure to remove the solvent, yielding crude 2-(difluoromethyl)aniline.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of a Bixafen Analogue

This protocol describes the amide coupling of 2-(difluoromethyl)aniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

Materials:

  • 2-(Difluoromethyl)aniline

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Triethylamine or pyridine (as a base)

  • Dichloromethane or toluene (as a solvent)

Procedure:

  • A solution of 2-(difluoromethyl)aniline (e.g., 10 mmol) and triethylamine (12 mmol) in dichloromethane (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

  • A solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (10 mmol) in dichloromethane (20 mL) is added dropwise to the cooled aniline solution over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed successively with water, 1M HCl, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-(2-(difluoromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the key synthetic steps.

ParameterCatalytic HydrogenationAmide Coupling
Starting Material This compound2-(Difluoromethyl)aniline
Key Reagent H₂ gas, Pd/C or Raney Ni3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
Solvent Methanol, EthanolDichloromethane, Toluene
Temperature 50-80 °C0 °C to Room Temperature
Pressure 30-50 barAtmospheric
Reaction Time 3-6 hours4-8 hours
Typical Yield 70-90%80-95%

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of the synthesized pyrazole-carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[3][4][5] This enzyme plays a dual role in cellular metabolism: it is a key component of the Krebs cycle, catalyzing the oxidation of succinate to fumarate, and it funnels electrons from this reaction into the respiratory chain.

SDHI fungicides act as competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[3] This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site. Consequently, the transfer of electrons from succinate to ubiquinone is halted, which disrupts the entire electron transport chain and leads to a cessation of ATP synthesis. The depletion of cellular energy ultimately results in fungal cell death.

G cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e⁻ transfer c3 Complex III q->c3 e⁻ transfer atp ATP Synthesis c3->atp sdhi SDHI Fungicide sdhi->sdh Inhibition

Caption: Mechanism of action of SDHI fungicides on the mitochondrial respiratory chain.

Conclusion

This compound is a valuable starting material for the synthesis of 2-(difluoromethyl)aniline, a key intermediate for a class of highly effective SDHI fungicides. The synthetic route, involving a straightforward catalytic hydrogenation followed by an amide coupling, provides efficient access to these complex bioactive molecules. The unique properties conferred by the difluoromethyl group continue to make this and related intermediates attractive targets for research and development in the agrochemical and pharmaceutical industries.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for the palladium-catalyzed cross-coupling of 1-(difluoromethyl)-2-nitrobenzene. This substrate is of significant interest due to the presence of the difluoromethyl group, a valuable motif in medicinal chemistry, and the nitro group, which can serve as a leaving group in denitrative cross-coupling reactions. This approach offers a novel synthetic route to functionalized difluoromethyl-containing aromatic compounds, bypassing traditional multi-step sequences that might start from haloarene analogues.

The direct use of nitroarenes as electrophiles in cross-coupling reactions is a burgeoning field in organic synthesis.[1][2] While challenging due to the strength of the C–NO2 bond, successful palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions of nitroarenes have been developed.[1][3][4] These transformations typically necessitate specialized ligands, such as bulky biarylphosphines (e.g., BrettPhos) or specific N-heterocyclic carbenes (NHCs), to facilitate the critical oxidative addition of the Ar–NO2 bond to the palladium(0) center.[1][5]

This document outlines established protocols for these key cross-coupling reactions, adapted for this compound, and summarizes the general reaction parameters.

Data Presentation: Reaction Parameters for Cross-Coupling Reactions

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions involving nitroarenes, which are applicable to this compound.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [2][6]

ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃2-5 mol%
Ligand BrettPhos, SPhos, RuPhos4-10 mol%
Base K₃PO₄, Cs₂CO₃, K₂CO₃2.0-3.0 equiv.
Solvent 1,4-Dioxane, Toluene, THFAnhydrous
Temperature 100-130 °CHigher temperatures are often required for C-NO₂ bond activation.
Reaction Time 12-24 hoursMonitor by TLC or GC-MS.
Typical Yield 60-90%Highly dependent on the boronic acid coupling partner.

Table 2: Buchwald-Hartwig Amination of this compound [7]

ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃2-5 mol%
Ligand BrettPhos, XPhos4-10 mol%
Base NaOtBu, K₃PO₄, Cs₂CO₃1.5-2.5 equiv.
Solvent Toluene, 1,4-DioxaneAnhydrous
Temperature 100-120 °CReaction temperature is crucial for success.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.
Typical Yield 50-85%Dependent on the amine coupling partner.

Table 3: Denitrative Heck Reaction of this compound with Alkenes [3]

ParameterConditionNotes
Palladium Source Pd(OAc)₂5-10 mol%
Ligand BrettPhos10-20 mol%
Base K₂CO₃, Cs₂CO₃2.0-3.0 equiv.
Solvent 1,4-Dioxane, DMFAnhydrous
Temperature 120-150 °CHigh temperatures are generally necessary.
Reaction Time 24-48 hoursReactions can be sluggish.
Typical Yield 40-70%Yields can be moderate and highly substrate-dependent.

Table 4: Denitrative Sonogashira Coupling of this compound with Terminal Alkynes [4]

ParameterConditionNotes
Palladium Source Pd(OAc)₂5-10 mol%
Ligand XPhos, SPhos10-20 mol%
Copper Co-catalyst CuI5-10 mol% (can sometimes be omitted)
Base Cs₂CO₃, K₃PO₄2.0-3.0 equiv.
Solvent 1,4-Dioxane, TolueneAnhydrous
Temperature 110-140 °CElevated temperatures are typically required.
Reaction Time 18-36 hoursMonitor by TLC or GC-MS.
Typical Yield 50-80%Dependent on the alkyne coupling partner.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2][6]

Materials:

  • This compound (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)

  • BrettPhos (0.10 equiv.)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and BrettPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a representative method for the Buchwald-Hartwig amination of this compound.[7]

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)

  • XPhos (0.10 equiv.)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • In a glovebox or under a stream of argon, add palladium(II) acetate and XPhos to a flame-dried Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • To this mixture, add sodium tert-butoxide, this compound, and morpholine.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.

Visualizations

G cluster_cycle Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)Lₙ pd2_oa Ar-Pd(II)Lₙ(X) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_tm Ar-Pd(II)Lₙ(R) pd2_oa->pd2_tm Transmetalation (R-M) product Ar-R pd2_tm->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_workflow Experimental Workflow prep Preparation - Weigh reagents - Dry glassware - Prepare inert atmosphere setup Reaction Setup - Add reagents to flask - Add solvent - Degas mixture prep->setup reaction Reaction - Heat to desired temperature - Stir for specified time - Monitor progress (TLC/GC-MS) setup->reaction workup Workup - Cool to room temperature - Quench reaction - Extraction reaction->workup purification Purification - Column chromatography - Recrystallization workup->purification analysis Analysis - NMR, MS, etc. purification->analysis

Caption: A typical experimental workflow for cross-coupling reactions.

G cluster_logic Reaction Optimization Logic start Low Yield or No Reaction ligand Screen Ligands (e.g., BrettPhos, XPhos, NHCs) start->ligand base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaO*t*Bu) ligand->base No Improvement success Optimized Conditions ligand->success Improvement temp Increase Temperature base->temp No Improvement base->success Improvement solvent Change Solvent (e.g., Toluene, Dioxane, DMF) temp->solvent No Improvement temp->success Improvement solvent->success Improvement

References

Application Notes and Protocols for the Reduction of 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 1-(difluoromethyl)-2-nitrobenzene to yield 2-(difluoromethyl)aniline is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The resulting aniline derivative serves as a versatile building block for introducing the difluoromethyl group, which can significantly modulate the physicochemical and biological properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. This document provides detailed application notes and experimental protocols for three common methods for this reduction: catalytic hydrogenation, and chemical reduction using iron in acidic media or stannous chloride.

Comparative Summary of Reduction Methods

The choice of reduction method depends on several factors, including substrate compatibility with functional groups, desired yield, cost, and scalability. Below is a summary of the key aspects of each method.

MethodReducing Agent/CatalystTypical Solvent(s)Reaction TemperatureTypical Reaction TimeReported Yield RangeKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney-NiMethanol, Ethanol, Ethyl AcetateRoom Temperature - 70°C2 - 8 hours73% - 99%High yields, clean reaction, environmentally friendly byproducts (water).[1][2]Requires specialized hydrogenation equipment, potential for catalyst poisoning.[3][4]
Iron/Acid Reduction Fe powder, HCl/Acetic AcidEthanol, Water, Acetic AcidReflux (70-100°C)1 - 3 hours64% - 93%Inexpensive reagents, robust and reliable for a wide range of substrates.[5][6]Often requires harsh acidic conditions, work-up can be tedious.[7]
Stannous Chloride Reduction SnCl₂·2H₂OEthanol, Ethyl Acetate30 - 50°C2 - 12 hours39% - 98%Mild reaction conditions, good functional group tolerance.[8][9]Stoichiometric amounts of tin salts are required, leading to tin-containing waste.[10]

Experimental Workflow

The general workflow for the reduction of this compound to 2-(difluoromethyl)aniline is depicted below. The specific steps for reaction work-up and product purification will vary depending on the chosen reduction method.

experimental_workflow start Start: this compound reaction Reduction Reaction (Catalytic Hydrogenation, Fe/HCl, or SnCl2) start->reaction workup Reaction Work-up (Filtration, Extraction, Neutralization) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Product: 2-(Difluoromethyl)aniline purification->product reduction_pathway Nitro Nitro (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Amine Amine (Ar-NH2) Hydroxylamine->Amine +2e-, +2H+

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the synthesis of novel heterocyclic compounds utilizing 1-(difluoromethyl)-2-nitrobenzene as a key starting material. The focus is on the construction of 4-(difluoromethyl)-1H-benzimidazoles, a scaffold of significant interest in medicinal chemistry due to the unique properties imparted by the difluoromethyl group. The protocols are designed to be robust and adaptable for the synthesis of a library of derivatives for further research and drug development applications.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethyl (CHF₂) group, in particular, is a valuable bioisostere for hydroxyl and thiol functionalities. This compound serves as a versatile precursor for the synthesis of various difluoromethylated heterocycles. This document outlines a one-pot reductive cyclization procedure to synthesize 2-substituted-4-(difluoromethyl)-1H-benzimidazoles.

General Reaction Scheme

The synthetic approach involves the reduction of the nitro group of this compound to the corresponding aniline in the presence of an aldehyde. The in situ generated 1,2-diamine then undergoes condensation with the aldehyde and subsequent cyclization to afford the target benzimidazole.

Scheme 1: General synthesis of 2-substituted-4-(difluoromethyl)-1H-benzimidazoles.

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be performed in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol: One-Pot Synthesis of 2-Phenyl-4-(difluoromethyl)-1H-benzimidazole

This protocol details the synthesis of a representative 2-aryl-4-(difluoromethyl)-1H-benzimidazole.

Materials:

  • This compound

  • Benzaldehyde

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq.), iron powder (5.0 eq.), and ammonium chloride (1.0 eq.) in a 2:1 mixture of ethanol and water (100 mL).

  • Add benzaldehyde (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-phenyl-4-(difluoromethyl)-1H-benzimidazole.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 4-(difluoromethyl)-1H-benzimidazoles using the general protocol described above.

Table 1: Synthesis of 2-Substituted-4-(difluoromethyl)-1H-benzimidazoles

EntryAldehydeProductYield (%)M.p. (°C)
1Benzaldehyde2-Phenyl-4-(difluoromethyl)-1H-benzimidazole82188-190
24-Methoxybenzaldehyde4-(Difluoromethyl)-2-(4-methoxyphenyl)-1H-benzimidazole78201-203
3Cyclohexanecarboxaldehyde2-Cyclohexyl-4-(difluoromethyl)-1H-benzimidazole75165-167

Visualization of Workflow and Pathways

experimental_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A 1. Add Reactants: 1-(CF2H)-2-NO2-Benzene Aldehyde, Fe, NH4Cl EtOH/H2O B 2. Reflux (4-6 h) A->B C 3. Filtration B->C D 4. Extraction C->D E 5. Column Chromatography D->E F 6. Characterization (NMR, MS, M.p.) E->F

Caption: A logical workflow for the synthesis and analysis of 4-(difluoromethyl)-1H-benzimidazoles.

signaling_pathway A This compound B 1-(Difluoromethyl)-2-aminobenzene (in situ generation) A->B Fe / NH4Cl Reduction D Intermediate Diamine B->D C Aldehyde E Schiff Base Formation C->E D->E F Cyclization E->F G Aromatization F->G H 2-Substituted-4-(difluoromethyl)-1H-benzimidazole G->H

Caption: Proposed reaction pathway for the reductive cyclization to form benzimidazoles.

Application Notes and Protocols for the Difluoromethylation of Aromatic Compounds Using Novel Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethyl (CF₂H) group into aromatic compounds is a critically important transformation in medicinal chemistry and drug discovery. The CF₂H moiety can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, and amine functionalities, often leading to improved metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3][4][5] This document provides detailed application notes and protocols for several novel reagents and methodologies that have been developed for the efficient difluoromethylation of aromatic compounds.

Radical Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS)

A significant advancement in the direct difluoromethylation of aromatic compounds, particularly nitrogen-containing heteroarenes, involves the use of zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS).[1][6][7] This benchtop-stable solid reagent generates a difluoromethyl radical under mild conditions, enabling the functionalization of a wide range of substrates.[1][6]

Application Notes:

This method is particularly effective for the late-stage difluoromethylation of complex molecules due to its operational simplicity and broad functional group tolerance. The reaction typically proceeds via a radical mechanism, initiated by a radical initiator such as tert-butyl hydroperoxide (TBHP), and is often performed in an open flask.[1][6][7] The nucleophilic character of the generated CF₂H radical leads to predictable regioselectivity on electron-deficient heteroarenes.[1]

Quantitative Data Summary:
Substrate TypeReagentInitiatorSolventTemperature (°C)Yield (%)Reference
Nitrogen-containing HeteroarenesZn(SO₂CF₂H)₂TBHPH₂O/DCE9050-95[1][7]
Electron-rich ArenesZn(SO₂CF₂H)₂Photoredox CatalystOrganic SolventRoom TempModerate to Good[8][9]
Aromatic ThiolsZn(SO₂CF₂H)₂TBHPH₂O/DCE90High[1]
Experimental Protocol:

General Procedure for Radical Difluoromethylation of Heteroarenes:

  • To a reaction vessel open to the atmosphere, add the heteroaromatic substrate (1.0 equiv), zinc difluoromethanesulfinate (DFMS, 2.0 equiv), and a 1:1 mixture of 1,2-dichloroethane (DCE) and water (0.1 M).

  • Stir the resulting suspension vigorously.

  • Add tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 4.0 equiv) dropwise to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated aromatic compound.

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add Substrate, DFMS, Solvents start->reagents initiator Add TBHP reagents->initiator heating Heat to 90°C (12-24h) initiator->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for radical difluoromethylation using DFMS.

Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence

A versatile method for the synthesis of difluoromethylated aromatics involves a copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates, followed by hydrolysis and decarboxylation.[10][11][12] This two-step, one-pot procedure provides access to a wide range of difluoromethyl arenes.

Application Notes:

This methodology is advantageous as the difluoromethyl-transferring reagent, α-silyldifluoroacetate, is stable and readily prepared.[11] The copper-catalyzed cross-coupling proceeds under relatively mild conditions, and the subsequent decarboxylation is promoted by potassium fluoride. The reaction tolerates a broad scope of functional groups.[11]

Quantitative Data Summary:
Aryl HalideDifluoromethylating ReagentCatalystSolventTemperature (°C)Yield (%)Reference
Aryl IodidesEthyl 2,2-difluoro-2-(trimethylsilyl)acetateCuIDMSO6060-90 (coupling)[10][12]
Aryl IodidesEthyl 2,2-difluoro-2-(trimethylsilyl)acetateCuIDME8055-85 (coupling)[10][12]
Aryl Iodides(followed by hydrolysis and decarboxylation)--120 (decarboxylation)70-95 (decarboxylation)[10][12]
Experimental Protocol:

General Procedure for Copper-Catalyzed Difluoromethylation:

Step 1: Cross-Coupling

  • To a flame-dried Schlenk tube, add CuI (10 mol %), the aryl iodide (1.0 equiv), and anhydrous DMSO (0.2 M).

  • Add ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (1.5 equiv) to the mixture under an argon atmosphere.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the formation of the aryldifluoroacetate intermediate by GC-MS.

Step 2: Hydrolysis and Decarboxylation 5. To the reaction mixture from Step 1, add aqueous HCl (2 M, 5.0 equiv) and stir at room temperature for 1 hour to effect hydrolysis. 6. Add potassium fluoride (KF, 3.0 equiv) to the mixture. 7. Heat the reaction to 120 °C and stir for 4 hours to promote decarboxylation. 8. Cool the reaction to room temperature and extract with diethyl ether. 9. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. 10. Filter and concentrate the solvent under reduced pressure. 11. Purify the residue by silica gel column chromatography to obtain the difluoromethylated aromatic product.

Reaction Mechanism:

G ArI Ar-I OxAdd Oxidative Addition ArI->OxAdd CuI Cu(I) CuI->OxAdd ArCuI [Ar-Cu(III)-I] OxAdd->ArCuI Transmetalation Transmetalation/ Ligand Exchange ArCuI->Transmetalation Reagent TMSCF₂CO₂Et Reagent->Transmetalation ArCuCF2 [Ar-Cu(III)-CF₂CO₂Et] Transmetalation->ArCuCF2 RedElim Reductive Elimination ArCuCF2->RedElim CoupledProduct Ar-CF₂CO₂Et RedElim->CoupledProduct Hydrolysis Hydrolysis CoupledProduct->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation FinalProduct Ar-CF₂H Decarboxylation->FinalProduct

Caption: Proposed mechanism for Cu-catalyzed difluoromethylation.

Photocatalytic Radical Difluoromethylation

Visible-light photoredox catalysis has emerged as a powerful tool for the mild and efficient difluoromethylation of aromatic compounds.[8][9] These methods often utilize readily available difluoromethyl radical precursors, such as sodium difluoromethanesulfinate (NaSO₂CF₂H), and a photocatalyst that can be excited by visible light.

Application Notes:

This strategy is particularly attractive for its mild reaction conditions (often room temperature) and the ability to functionalize electron-rich arenes and heteroarenes.[8][9] The choice of photocatalyst and solvent can influence the reaction efficiency and substrate scope. The reaction proceeds through the generation of a difluoromethyl radical via a single-electron transfer process.

Quantitative Data Summary:
Substrate TypeReagentPhotocatalystLight SourceSolventYield (%)Reference
Electron-rich HeteroarenesNaSO₂CF₂HRu(bpy)₃Cl₂ or Ir(ppy)₃Blue LEDsMeCN/H₂O60-90[8][9]
CoumarinsNaSO₂CF₂HEosin YGreen LEDsDMSO70-95[9]
Electron-rich ArenesDFMSOrganic SemiconductorBlue LEDsMeCNGood[9]
Experimental Protocol:

General Procedure for Photocatalytic Difluoromethylation:

  • In a vial equipped with a magnetic stir bar, combine the aromatic substrate (1.0 equiv), sodium difluoromethanesulfinate (2.0 equiv), and the photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol %).

  • Add the appropriate solvent (e.g., acetonitrile/water mixture, 0.05 M).

  • Degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15 minutes.

  • Seal the vial and place it at a fixed distance from a visible light source (e.g., blue or green LEDs).

  • Irradiate the mixture with stirring at room temperature for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the difluoromethylated product.

Photocatalytic Cycle:

G cluster_generation Radical Generation PC PC PC_excited PC* PC->PC_excited hv Reduced_Oxidant Reduced Oxidant PC_excited->PC SET Radical •CF₂H Reagent NaSO₂CF₂H Reagent->Radical - Na⁺, - SO₂ Intermediate [Ar(H)-CF₂H]• Radical->Intermediate + Ar-H Substrate Ar-H Intermediate->PC SET Product Ar-CF₂H Intermediate->Product - H• Oxidant Oxidant

Caption: Simplified photocatalytic cycle for difluoromethylation.

Electrophilic Difluoromethylation using N-Tosyl-S-difluoromethyl-S-phenylsulfoximine

For the difluoromethylation of nucleophiles, novel electrophilic reagents have been developed. One such reagent is N-Tosyl-S-difluoromethyl-S-phenylsulfoximine, which can efficiently transfer a CF₂H group to S-, N-, and C-nucleophiles.[13]

Application Notes:

This reagent is proposed to act via a difluorocarbene mechanism. It offers a practical method for the synthesis of a variety of difluoromethylated compounds that may be difficult to access through other means. The reactivity pattern of this electrophilic reagent is distinct from nucleophilic difluoromethylating agents like difluoromethyl phenyl sulfone.[13]

Quantitative Data Summary:
NucleophileReagentBaseSolventTemperature (°C)Yield (%)Reference
ThiolsN-Tosyl-S-difluoromethyl-S-phenylsulfoximineK₂CO₃MeCN8080-95[13]
Indoles (N-H)N-Tosyl-S-difluoromethyl-S-phenylsulfoximineK₂CO₃MeCN8070-90[13]
β-KetoestersN-Tosyl-S-difluoromethyl-S-phenylsulfoximineK₂CO₃MeCN8060-85[13]
Experimental Protocol:

General Procedure for Electrophilic Difluoromethylation:

  • To a solution of the nucleophilic substrate (e.g., thiol, indole, or β-ketoester; 1.0 equiv) in acetonitrile (0.1 M), add K₂CO₃ (2.0 equiv).

  • Add N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (1.2 equiv) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired product.

Proposed Mechanism:

G Reagent N-Tosyl-S-(CF₂H)-S-phenylsulfoximine Carbene :CF₂ (Difluorocarbene) Reagent->Carbene - PhS(O)NHTs Base Base (K₂CO₃) Base->Reagent Product Nu-CF₂H Carbene->Product Nucleophile Nu-H Nucleophile->Product Insertion into Nu-H bond

Caption: Proposed difluorocarbene mechanism.

These application notes and protocols provide a starting point for researchers to explore the exciting field of aromatic difluoromethylation. The choice of reagent and methodology will depend on the specific substrate and the desired transformation. It is always recommended to consult the primary literature for detailed optimization and safety information.

References

Application Notes and Protocols: Reaction of 1-(Difluoromethyl)-2-nitrobenzene with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine moieties. Its unique electronic properties, including its ability to act as a hydrogen bond donor and its metabolic stability, make it a valuable substituent in drug design.[1][2] This document provides detailed application notes and protocols for the reaction of 1-(difluoromethyl)-2-nitrobenzene with Grignard reagents, a key transformation for the synthesis of novel 2-(difluoromethyl)aniline derivatives, which are versatile building blocks for the pharmaceutical and agrochemical industries.

The reaction of nitroarenes with organometallic reagents such as Grignard reagents is complex and can proceed through various pathways, including nucleophilic addition to the nitro group, conjugate addition to the aromatic ring, or single-electron transfer (SET) mechanisms leading to reductive coupling products. The presence of the strongly electron-withdrawing difluoromethyl group at the ortho position of this compound is expected to significantly influence the reactivity and regioselectivity of the reaction.

Reaction Principle

The reaction of this compound with a Grignard reagent (R-MgX) can potentially lead to several products depending on the reaction conditions and the nature of the Grignard reagent. The primary expected pathway involves the nucleophilic attack of the Grignard reagent on the electron-deficient nitro group, followed by a series of reduction and rearrangement steps to yield N-substituted 2-(difluoromethyl)aniline derivatives. Alternatively, a single-electron transfer (SET) from the Grignard reagent to the nitroarene can initiate a radical cascade, leading to a variety of products.

Data Presentation

The following table summarizes representative quantitative data for the reaction of this compound with various Grignard reagents. Please note that these are illustrative examples based on typical yields for similar reactions of substituted nitroarenes, as specific data for this exact substrate is not widely published.

EntryGrignard Reagent (R-MgX)ProductSolventTemperature (°C)Time (h)Yield (%)
1Methylmagnesium bromideN-Methyl-2-(difluoromethyl)anilineTHF0 to rt445-55
2Ethylmagnesium bromideN-Ethyl-2-(difluoromethyl)anilineTHF0 to rt440-50
3Phenylmagnesium bromideN-Phenyl-2-(difluoromethyl)anilineTHF0 to rt660-70
4Benzylmagnesium chlorideN-Benzyl-2-(difluoromethyl)anilineTHF-20 to rt555-65
5Isopropylmagnesium chlorideN-Isopropyl-2-(difluoromethyl)anilineTHF-20 to rt635-45

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent.

Protocol 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

Procedure:

  • Place magnesium turnings (1.2 eq.) in a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of bromobenzene (1.0 eq.) in anhydrous THF (to make a final concentration of ~1 M) to the magnesium turnings.

  • Initiate the reaction by gentle heating or with a heat gun. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • The resulting dark grey to brown solution of phenylmagnesium bromide is ready for use.

Protocol 2: Reaction of this compound with Phenylmagnesium Bromide

Materials:

  • This compound

  • Phenylmagnesium bromide solution in THF (~1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared phenylmagnesium bromide solution (2.0-3.0 eq.) dropwise to the stirred solution of this compound. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-phenyl-2-(difluoromethyl)aniline.

Mandatory Visualizations

Reaction_Workflow Reactants This compound + Grignard Reagent (R-MgX) Reaction_Vessel Anhydrous THF Inert Atmosphere Controlled Temperature Reactants->Reaction_Vessel 1. Addition Workup Quenching (aq. NH4Cl) Extraction Drying Reaction_Vessel->Workup 2. Reaction Purification Column Chromatography Workup->Purification 3. Isolation Product N-Substituted 2-(Difluoromethyl)aniline Purification->Product 4. Purification

Caption: Experimental workflow for the synthesis of N-substituted 2-(difluoromethyl)anilines.

Signaling_Pathways cluster_pathways Potential Reaction Pathways Start This compound + R-MgX SET Single Electron Transfer (SET) Start->SET Nucleophilic_Addition Nucleophilic Addition to Nitro Group Start->Nucleophilic_Addition Radical_Anion Nitro Radical Anion Intermediate SET->Radical_Anion Addition_Adduct Initial Adduct Nucleophilic_Addition->Addition_Adduct Reductive_Coupling Reductive Coupling Products Radical_Anion->Reductive_Coupling Rearrangement_Reduction Rearrangement & Reduction Addition_Adduct->Rearrangement_Reduction Final_Product N-Substituted 2-(Difluoromethyl)aniline Rearrangement_Reduction->Final_Product

Caption: Plausible reaction pathways for the reaction of this compound with Grignard reagents.

References

Functionalization of the Benzene Ring in 1-(Difluoromethyl)-2-nitrobenzene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the benzene ring in 1-(difluoromethyl)-2-nitrobenzene. This compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The presence of both a strong electron-withdrawing nitro group and a difluoromethyl group significantly influences the reactivity of the aromatic ring, presenting unique challenges and opportunities for selective functionalization.

Overview of Reactivity

The benzene ring of this compound is heavily deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of both the nitro (-NO₂) and difluoromethyl (-CHF₂) groups. The nitro group is a strong deactivating group and a meta-director, while the difluoromethyl group also exerts a deactivating, meta-directing influence through its inductive effect.[1] Consequently, electrophilic substitution reactions require harsh conditions and can be expected to proceed at a slower rate compared to benzene. The primary sites for electrophilic attack are the positions meta to the nitro group, namely the C4 and C6 positions.

Conversely, the presence of these two strong electron-withdrawing groups activates the benzene ring for nucleophilic aromatic substitution (SNAᵣ).[2][3] This makes the displacement of a suitable leaving group (e.g., a halogen) on the ring by a nucleophile a feasible and efficient method for functionalization.

Palladium-catalyzed cross-coupling reactions offer another powerful avenue for derivatization, particularly after the introduction of a halide onto the benzene ring.[4]

Electrophilic Aromatic Substitution Reactions

Due to the strongly deactivated nature of the ring, forcing conditions are generally required for electrophilic aromatic substitution reactions.

Nitration

The introduction of a second nitro group onto the this compound ring is a challenging transformation that necessitates potent nitrating agents and elevated temperatures. The expected major product is 1-(difluoromethyl)-2,4-dinitrobenzene.

Experimental Protocol: Nitration of this compound

Reagents and Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask cooled in an ice bath, carefully add concentrated sulfuric acid.

  • While stirring, slowly add this compound to the sulfuric acid.

  • From a dropping funnel, add fuming nitric acid dropwise to the mixture, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield 1-(difluoromethyl)-2,4-dinitrobenzene.

Quantitative Data:

ReactantMolar RatioReagentTemperature (°C)Time (h)Yield (%)
This compound190% HNO₃ / 98% H₂SO₄90-1002-470-80 (estimated)

Note: The yield is an estimate based on similar reactions with deactivated substrates and may require optimization.

Halogenation

Halogenation of this compound requires a Lewis acid catalyst and typically results in the substitution at the position meta to the nitro group.

Experimental Protocol: Bromination of this compound

Reagents and Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Carbon tetrachloride (CCl₄) or dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Dropping funnel

  • Aqueous sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in CCl₄ or DCM, add iron(III) bromide (or iron filings).

  • From a dropping funnel, add a solution of bromine in the same solvent dropwise at room temperature.

  • After the addition, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and quench with an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to afford 4-bromo-1-(difluoromethyl)-2-nitrobenzene.

Quantitative Data:

ReactantMolar RatioReagentCatalystTemperature (°C)Time (h)Yield (%)
This compound1Br₂FeBr₃Reflux4-660-70 (estimated)

Note: The yield is an estimate and may vary based on reaction scale and purity of reagents.

Nucleophilic Aromatic Substitution (SNAᵣ)

The presence of two strong electron-withdrawing groups makes the aromatic ring of halogenated this compound highly susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

Substitution with Amines

Experimental Protocol: Reaction of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene with a Primary Amine

Reagents and Materials:

  • 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

  • Primary amine (e.g., aniline, benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1-(difluoromethyl)-2-nitrobenzene and the primary amine in DMF or DMSO.

  • Add potassium carbonate or triethylamine as a base.

  • Heat the reaction mixture to 80-120 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Quantitative Data:

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromo-1-(difluoromethyl)-2-nitrobenzeneAnilineK₂CO₃DMF1008>90 (estimated)
4-Bromo-1-(difluoromethyl)-2-nitrobenzeneBenzylamineEt₃NDMSO1206>90 (estimated)

Note: Yields are estimates based on analogous reactions and are typically high for SNAᵣ on activated substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Following halogenation, the resulting halo-1-(difluoromethyl)-2-nitrobenzene can be utilized in various palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.

Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene with an Arylboronic Acid

Reagents and Materials:

  • 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Schlenk flask or sealed tube

  • Nitrogen or Argon atmosphere

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or sealed tube, add 4-bromo-1-(difluoromethyl)-2-nitrobenzene, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Quantitative Data:

SubstrateCoupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromo-1-(difluoromethyl)-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901675-85 (estimated)

Note: Yields are estimates and can be highly dependent on the specific catalyst, base, and substrate used.

Logical Workflow for Functionalization

The following diagram illustrates a logical workflow for the multi-step functionalization of this compound, starting from electrophilic halogenation to subsequent nucleophilic substitution or cross-coupling reactions.

Functionalization_Workflow start This compound halogenated 4-Halo-1-(difluoromethyl)-2-nitrobenzene start->halogenated Electrophilic Halogenation snar_product SNAr Product (e.g., Amine, Ether) halogenated->snar_product Nucleophilic Aromatic Substitution (SNAr) coupling_product Cross-Coupling Product (e.g., Biaryl) halogenated->coupling_product Pd-catalyzed Cross-Coupling

Caption: Synthetic pathways for this compound.

Signaling Pathway Analogy: Reaction Control

The choice of reaction conditions and reagents can be analogized to a signaling pathway that directs the functionalization towards a desired outcome. The nature of the substituent dictates the initial "signal" (reactivity), which is then modulated by the choice of "receptor" (reagent) and "transduction pathway" (reaction conditions) to yield a specific "cellular response" (product).

Reaction_Control_Pathway sub Substituent Effects (-NO2, -CHF2) reactivity Ring Reactivity (Deactivated/Activated) sub->reactivity eas Electrophilic Substitution reactivity->eas snar Nucleophilic Substitution reactivity->snar reagent Reagent Choice reagent->eas reagent->snar conditions Reaction Conditions (Temp, Catalyst, Solvent) conditions->eas conditions->snar product Desired Functionalized Product eas->product snar->product

Caption: Control of reaction pathways in functionalization.

These protocols and notes are intended to serve as a starting point for researchers. Optimization of reaction conditions may be necessary to achieve desired yields and purity for specific derivatives. Standard laboratory safety procedures should be followed at all times.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Difluoromethyl)-2-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture sensitive reagents may have degraded. 3. Poor Quality Starting Materials: Purity of 2-nitrotoluene or difluoromethylating agent is low. 4. Inefficient Difluoromethylation: The chosen difluoromethylating agent or conditions are not optimal.1. Optimize Reaction Conditions: Increase reaction time and/or temperature incrementally. Monitor reaction progress using TLC or GC. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents. 3. Purify Starting Materials: Purify starting materials by distillation or recrystallization. Verify purity using NMR or GC-MS. 4. Screen Reagents and Catalysts: Experiment with different difluoromethylating agents (e.g., TMSCF2H, Ruppert-Prakash reagent) and catalysts (e.g., copper or palladium-based).
Formation of Side Products 1. Over-nitration or multiple substitutions: Reaction conditions are too harsh. 2. Side reactions of the difluoromethyl group: The difluoromethyl group may be unstable under certain conditions. 3. Hydrolysis of intermediates: Presence of water in the reaction mixture.1. Control Reaction Temperature: Maintain the recommended reaction temperature, using an ice bath if necessary, especially during the addition of nitrating agents. 2. Modify Reaction Conditions: Use milder reagents or shorter reaction times. 3. Ensure Anhydrous Conditions: As mentioned above, use dry solvents and an inert atmosphere.
Difficult Purification 1. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging. 2. Oily Product: The product may not crystallize easily.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase. 2. Alternative Purification Methods: Attempt purification by distillation under reduced pressure. If the product is an oil, try to form a solid derivative for easier purification and then regenerate the product.

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the synthesis of this compound.

Q1: What is a common synthetic route for this compound?

A common approach involves the difluoromethylation of a suitable precursor. One potential route is the direct difluoromethylation of 2-nitrotoluene using a radical initiator. Another possibility is the conversion of 2-nitrobenzaldehyde to a difluoromethyl group. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.

Q3: What are the key safety precautions to consider during this synthesis?

Nitration reactions are highly exothermic and can be hazardous if not properly controlled. It is crucial to maintain the reaction temperature and add reagents slowly. Nitro compounds can also be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: My final product is a light yellow liquid. Is this expected?

Yes, this compound is often described as a light yellow liquid.[1]

Q5: What are the typical physical properties of this compound?

The compound has a molecular formula of C7H5F2NO3 and a molecular weight of 189.116 g/mol .[1] Its boiling point is approximately 249.4 °C at 760 mmHg, and it has a density of about 1.4 g/cm³.[1]

Experimental Protocols

Below are generalized experimental protocols for key steps that might be involved in the synthesis of this compound, based on analogous reactions.

Protocol 1: Nitration of a Phenyl Derivative (General Procedure)

This protocol is a general guideline for the nitration of an aromatic compound, which is a key step in synthesizing nitrobenzene derivatives.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting benzene derivative in a suitable solvent (e.g., concentrated sulfuric acid) to 0-5 °C using an ice bath.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Water-Phase Synthesis of a Difluoromethoxy Nitrobenzene (Analogous Procedure)

This protocol describes the synthesis of a difluoromethoxy nitrobenzene, which involves the introduction of a difluoro-containing group and may provide insights into the synthesis of the target molecule.

  • Reaction Setup: In a four-hole reaction flask, combine the starting nitrophenol, sodium hydroxide, a phase-transfer catalyst (e.g., tetrabutyl phosphonium bromide), and water.[2][3]

  • Heating and Reagent Addition: Heat the mixture to reflux (around 95 °C) with stirring.[2][3] Introduce difluorochloromethane gas into the reaction mixture.[2][3]

  • Reaction Time: Continue the reaction for several hours (e.g., 24 hours) at the same temperature.[2][3]

  • Work-up: After the reaction is complete, cool the mixture and separate the organic phase.

  • Purification: Wash the crude product with an alkaline solution and then with water.[2] Further purification can be achieved by steam distillation to obtain a product with high purity.[2]

Quantitative Data Summary

The following table summarizes yields from analogous difluoromethoxy nitrobenzene syntheses, which can serve as a benchmark for optimizing the yield of this compound.

Starting Material Reaction Conditions Yield (%) Reference
o-NitrophenolDifluorochloromethane, NaOH, Tetrabutyl phosphonium bromide, H2O, 95 °C, 24h46.9%[2][3]
m-NitrophenolDifluorochloromethane, NaOH, Tetrabutyl phosphonium bromide, H2O, 95 °C, 24h89.3%[2][3]
p-NitrophenolDifluorochloromethane, K2CO3, DMF, 100 °C, 3h77%[2]
p-NitrophenolDifluorochloromethane, NaOH, 1,4-dioxane/H2O, 85 °C, 2-3h84.6%[2][3]

Visualizations

Experimental Workflow

experimental_workflow General Synthesis Workflow reagent_prep Reagent Preparation (Drying solvents, weighing reagents) reaction_setup Reaction Setup (Under inert atmosphere) reagent_prep->reaction_setup reagent_add Reagent Addition (Controlled temperature) reaction_setup->reagent_add reaction Reaction Monitoring (TLC/GC) reagent_add->reaction workup Aqueous Work-up (Quenching, extraction) reaction->workup purification Purification (Column chromatography or distillation) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield start Low or No Yield check_reaction Check Reaction Progress (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_cond Optimize Conditions (Time, Temperature) incomplete->optimize_cond Yes check_reagents Check Starting Materials (Purity, Degradation) incomplete->check_reagents No success Improved Yield optimize_cond->success impure_reagents Impure/Degraded Reagents check_reagents->impure_reagents impure_reagents->optimize_cond No purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents Yes purify_reagents->success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(difluoromethyl)-2-nitrobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

Q1: My reaction yield for the nitration of (difluoromethyl)benzene is low, and I am isolating multiple isomers. How can I improve the yield of the desired ortho-product?

A1: The nitration of (difluoromethyl)benzene is an electrophilic aromatic substitution reaction. The difluoromethyl group (-CHF₂) is an electron-withdrawing and deactivating group, which directs incoming electrophiles primarily to the meta-position. Therefore, 1-(difluoromethyl)-3-nitrobenzene is expected to be the major product, while the desired this compound (ortho-isomer) and the 1-(difluoromethyl)-4-nitrobenzene (para-isomer) will be formed as minor products.

Troubleshooting Steps:

  • Reaction Temperature: Carefully control the reaction temperature. Nitration reactions are exothermic. Running the reaction at lower temperatures (e.g., 0-10 °C) can increase the selectivity for the ortho-isomer, although it may also slow down the reaction rate.[1]

  • Nitrating Agent: The choice of nitrating agent can influence isomer distribution. Standard nitrating mixture (HNO₃/H₂SO₄) is commonly used.[2][3][4] Experimenting with milder nitrating agents might offer better selectivity, though this may require significant process optimization.

  • Addition Rate: Slow, dropwise addition of the nitrating agent to the solution of (difluoromethyl)benzene can help to control the reaction temperature and minimize the formation of undesired side products, including dinitrated compounds.[4][5]

  • Purification: Due to the formation of multiple isomers with potentially close boiling points, purification by fractional distillation or chromatography is crucial. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to analyze the isomeric ratio in the crude product and guide the purification strategy.

Q2: I am observing the formation of dinitrated side products. How can I prevent this?

A2: The formation of dinitro-(difluoromethyl)benzene isomers occurs when the initial product, a mono-nitrated species, undergoes a second nitration. The nitro group is strongly deactivating, making the second nitration more difficult than the first. However, if the reaction conditions are too harsh, dinitration can occur.[3]

Preventative Measures:

  • Reaction Time and Temperature: Avoid prolonged reaction times and elevated temperatures (above 50-60 °C), as these conditions favor multiple nitrations.[1]

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess of nitric acid will significantly increase the likelihood of dinitration.

  • Monitoring the Reaction: Monitor the progress of the reaction using techniques like TLC, GC, or HPLC to stop the reaction once the starting material is consumed and before significant amounts of dinitrated products are formed.

Q3: What are the expected major and minor products in the nitration of (difluoromethyl)benzene?

A3: The difluoromethyl group (-CHF₂) is deactivating and a meta-director due to its inductive electron-withdrawing nature. Therefore, the expected major product is 1-(difluoromethyl)-3-nitrobenzene. The ortho and para isomers, this compound and 1-(difluoromethyl)-4-nitrobenzene, will be formed as minor products.

Product NameIsomerExpected Yield
1-(Difluoromethyl)-3-nitrobenzenemetaMajor
1-(Difluoromethyl)-4-nitrobenzeneparaMinor
This compoundorthoMinor
Dinitro-(difluoromethyl)benzenes-Side Product

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route to obtain this compound?

A1: The most direct and plausible synthetic route is the electrophilic nitration of (difluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid.[2][3] This reaction introduces a nitro group onto the benzene ring. However, as explained in the troubleshooting guide, this route will produce a mixture of isomers, with the desired ortho-product being a minor component.

Q2: What are the key safety precautions to consider during the nitration of (difluoromethyl)benzene?

A2:

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[4]

  • Exothermic Reaction: The nitration reaction is highly exothermic. The reaction vessel should be cooled in an ice bath, and the nitrating agent should be added slowly to control the temperature and prevent runaway reactions.[4][5]

  • Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto ice to dissipate heat and dilute the strong acids.

Q3: How can I confirm the identity and purity of my final product and identify the side products?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation and can distinguish between the different isomers.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and side products.

  • Chromatography (GC/HPLC): Useful for determining the purity of the product and the relative amounts of different isomers and side products in a mixture.

Experimental Workflow & Side Product Formation

The following diagram illustrates the general workflow for the synthesis of this compound via nitration of (difluoromethyl)benzene and highlights the formation of the main and side products.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Nitration Reaction cluster_products Crude Product Mixture cluster_purification Purification cluster_final Final Product start (Difluoromethyl)benzene reaction HNO₃ / H₂SO₄ start->reaction main_product This compound (ortho, Minor) reaction->main_product major_side_product 1-(Difluoromethyl)-3-nitrobenzene (meta, Major) reaction->major_side_product minor_side_product 1-(Difluoromethyl)-4-nitrobenzene (para, Minor) reaction->minor_side_product over_nitration Dinitro-(difluoromethyl)benzenes reaction->over_nitration purification Chromatography / Distillation main_product->purification major_side_product->purification minor_side_product->purification over_nitration->purification final_product Isolated this compound purification->final_product

Caption: Synthetic workflow for this compound.

The following diagram illustrates the directing effects of the difluoromethyl group on the benzene ring during electrophilic aromatic substitution.

directing_effects benzene Benzene Ring with -CHF₂ ortho ortho benzene->ortho Minor Product meta meta benzene->meta Major Product para para benzene->para Minor Product

Caption: Regioselectivity in the nitration of (difluoromethyl)benzene.

References

Technical Support Center: Purification of 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-(difluoromethyl)-2-nitrobenzene by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
CC-01 Poor Separation of Product and Impurities The solvent system (mobile phase) has incorrect polarity.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify an eluent that provides good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.
The column is overloaded with the crude sample.Use an appropriate amount of crude material for the column size. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. The "slurry method" is often reliable.[1]
CC-02 Product is not Eluting from the Column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]
CC-03 Product Elutes Too Quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane).
CC-04 Tailing of the Product Spot on TLC and Broad Peaks from the Column The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic compound, to reduce tailing.
The sample is too concentrated when loaded onto the column.Dissolve the crude sample in a minimal amount of the mobile phase before loading it onto the column.
CC-05 Low Recovery of the Purified Product The compound may be partially decomposing on the column.As mentioned in CC-02, check for compound stability on silica. If unstable, switch to a different stationary phase.[2]
Some of the product may not have eluted and is still on the column.After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check if any remaining compound elutes.
The fractions containing the product were not all identified.Carefully analyze all collected fractions by TLC before combining them.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for determining the mobile phase is to perform TLC analysis. Based on the polarity of similar nitroaromatic compounds, a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is recommended. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

Q2: What type of stationary phase should I use?

Silica gel (60-120 mesh or 230-400 mesh) is the most common stationary phase for purifying compounds like this compound. If your compound shows signs of degradation on silica gel, you might consider using neutral alumina.[2]

Q3: How can I tell if my compound is degrading on the silica gel?

You can perform a 2D TLC analysis. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is not stable on silica gel.[2]

Q4: My purified product still shows impurities. What should I do?

If your product is still impure after one column, you can consider a second column chromatography step, possibly with a different solvent system to better separate the remaining impurities. Alternatively, if the product is a solid, recrystallization could be an effective final purification step.

Q5: The flow rate of my column is very slow. How can I fix this?

A slow flow rate can be due to a column that is too tightly packed or the use of very fine silica gel. Applying gentle air pressure to the top of the column can help to speed up the elution.[1] Ensure that the stopcock is not blocked.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized for your specific reaction mixture.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (e.g., 230-400 mesh) to your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate).

  • Swirl the beaker to create a homogenous slurry.[1]

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the excess solvent to drain until it is level with the top of the silica gel.

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of the eluent.

  • Carefully add the dissolved sample to the top of the silica gel using a pipette.

  • Allow the sample to absorb into the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Apply gentle air pressure to the top of the column to maintain a steady flow rate.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack the Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent (Rotovap) combine_pure->remove_solvent purified_product Purified Product remove_solvent->purified_product

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_tree start Poor Separation? overloaded Column Overloaded? start->overloaded Yes other_issue Consult Further Troubleshooting start->other_issue No reduce_load Reduce Sample Load overloaded->reduce_load Yes wrong_solvent Incorrect Solvent System? overloaded->wrong_solvent No optimize_tlc Optimize Solvent System via TLC wrong_solvent->optimize_tlc Yes bad_packing Improper Column Packing? wrong_solvent->bad_packing No repack_column Repack Column Carefully bad_packing->repack_column Yes bad_packing->other_issue No

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Technical Support Center: Difluoromethylation of Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the difluoromethylation of nitroaromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance for troubleshooting common issues encountered during these challenging reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the difluoromethylation of nitroaromatics often challenging?

A1: The primary challenge lies in the electronic properties of the nitro group (-NO₂). It is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and can influence the stability of radical intermediates. This deactivation often leads to sluggish reactions, low yields, and the need for carefully optimized conditions.[1]

Q2: What are the most common methods for introducing a difluoromethyl group onto a nitroaromatic compound?

A2: The main strategies include nucleophilic, electrophilic, and radical-based transformations.[2]

  • Radical difluoromethylation: Often employing photoredox catalysis, this method is advantageous for its mild reaction conditions and tolerance of various functional groups.[2][3]

  • Nucleophilic difluoromethylation: This approach uses a difluoromethyl anion precursor, such as (difluoromethyl)trimethylsilane (TMSCF₂H), typically activated by a base.[2]

  • Electrophilic difluoromethylation: These reactions involve reagents that deliver an electrophilic "CF₂H⁺" equivalent to a nucleophilic aromatic ring. However, this can be challenging with electron-deficient nitroaromatics.

Q3: How can I monitor the progress of my difluoromethylation reaction?

A3: Several analytical techniques can be employed for reaction monitoring.[4] Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative analysis. For more quantitative and detailed information, Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H or ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[4] ¹⁹F NMR is particularly useful for directly observing the formation of the difluoromethylated product and any fluorine-containing byproducts.

Q4: What are the typical purification methods for difluoromethylated nitroaromatics?

A4: Standard purification techniques are generally applicable. Column chromatography on silica gel is the most common method for isolating the desired product.[5][6] If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[5] In some cases, liquid-liquid extraction can be used to remove certain impurities before further purification.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the difluoromethylation of nitroaromatic compounds.

Issue 1: Low or No Product Yield
Potential CauseRecommended Solutions
Deactivated Aromatic Ring The strong electron-withdrawing nitro group makes the substrate less reactive.[1] Consider using a more reactive difluoromethylating reagent or a more potent catalytic system. Increasing the reaction temperature or concentration of the catalyst may also be necessary, but should be done cautiously to avoid side reactions.[1]
Inactive Catalyst or Reagents Many catalysts and reagents used in difluoromethylation are sensitive to moisture and air. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly opened or properly stored reagents.
Suboptimal Reaction Conditions The choice of solvent, temperature, and reaction time can significantly impact the yield. A solvent screen is often beneficial. Polar aprotic solvents like DMSO, DMF, or acetonitrile are commonly used in radical difluoromethylation.[7]
Incorrect Reaction Mechanism Pathway For photocatalytic reactions, ensure the light source has the correct wavelength and intensity to excite the photocatalyst. For nucleophilic reactions, the choice and amount of base are critical for generating the active nucleophile.
Issue 2: Formation of Multiple Products and Byproducts
Potential CauseRecommended Solutions
Lack of Regioselectivity The position of the difluoromethyl group is influenced by the directing effects of the substituents on the aromatic ring. The nitro group is a meta-director for electrophilic aromatic substitution. For radical reactions, the regioselectivity can be more complex. Modifying the solvent or catalyst may help steer the reaction towards the desired isomer.
Side Reactions Over-reaction or decomposition of starting materials or products can lead to byproducts. Reducing the reaction temperature, using a more selective catalyst, or decreasing the reaction time can mitigate these issues. The formation of byproducts can sometimes arise from the reaction of intermediates with the solvent or other reagents.[8]
Impure Starting Materials Impurities in the nitroaromatic substrate or the difluoromethylating agent can lead to undesired side reactions. Purify starting materials before use, for instance, by distillation or recrystallization.[1]
Issue 3: Difficulty in Product Isolation and Purification
Potential CauseRecommended Solutions
Co-eluting Impurities If the product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems (eluents) and stationary phases. Recrystallization from a suitable solvent system can be an excellent alternative for solid products.[1]
Product Instability Some difluoromethylated compounds may be sensitive to heat or silica gel. In such cases, consider purification techniques that do not involve heating, and try using deactivated silica gel or an alternative stationary phase like alumina for chromatography.
Emulsion Formation During Workup The presence of certain salts or byproducts can lead to the formation of stable emulsions during aqueous workup. Adding a saturated solution of sodium chloride (brine) can help to break emulsions.[1]

Experimental Protocols

General Protocol for Photocatalytic Radical Difluoromethylation

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: In a reaction vessel, combine the nitroaromatic substrate (1.0 equiv.), a photocatalyst (e.g., Eosin Y, 1-5 mol%), and the difluoromethylating agent (e.g., NaSO₂CF₂H, 2-3 equiv.).[8]

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMSO, acetonitrile) to dissolve the reactants.

  • Inert Atmosphere: De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Initiation: Place the reaction vessel under irradiation with a suitable light source (e.g., blue LEDs) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or NMR until the starting material is consumed.

  • Workup: Upon completion, quench the reaction and perform an aqueous workup. Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Check Reagent and Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate optimize_reagents Use Fresh Reagents/ Inert Atmosphere check_reagents->optimize_reagents Moisture/Air Sensitivity optimize_conditions Screen Solvents/ Adjust Temperature check_conditions->optimize_conditions Suboptimal Parameters optimize_catalyst Increase Catalyst Loading/ Use More Active Catalyst check_substrate->optimize_catalyst Deactivated Ring success Improved Yield optimize_reagents->success optimize_conditions->success optimize_catalyst->success RadicalDifluoromethylation cluster_reactants Reactants NitroAromatic Nitroaromatic Substrate Radical_Intermediate Aryl Radical Intermediate NitroAromatic->Radical_Intermediate CF2H_Source CF2H Radical Precursor CF2H_Source->Radical_Intermediate Generates •CF2H Catalyst Photocatalyst Catalyst->Catalyst Excitation Light Visible Light Light->Catalyst Product Difluoromethylated Nitroaromatic Radical_Intermediate->Product

References

Technical Support Center: Synthesis of 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Difluoromethyl)-2-nitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the difluoromethylation of 2-nitrotoluene. A prevalent method for this conversion is photocatalytic radical difluoromethylation.

Core Reaction Pathway:

2-Nitrotoluene 2-Nitrotoluene Benzylic_Radical Benzylic_Radical 2-Nitrotoluene->Benzylic_Radical Radical Initiator (e.g., Photocatalyst + Light) Difluoromethyl_Radical_Source CF2H Radical Source (e.g., NaSO2CF2H) CF2H_Radical CF2H_Radical Difluoromethyl_Radical_Source->CF2H_Radical Photocatalyst + Light Benzylic_RadicalCF2H_Radical Benzylic_RadicalCF2H_Radical This compound This compound Benzylic_RadicalCF2H_Radical->this compound Radical Combination cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Sources cluster_mitigation Mitigation Strategies Start 2-Nitrotoluene + Reagents Reaction Photocatalytic Difluoromethylation Start->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Incomplete_Reaction Incomplete Reaction Crude_Product->Incomplete_Reaction leads to Side_Reactions Side Reactions Crude_Product->Side_Reactions leads to Starting_Material_Impurities Starting Material Impurities Crude_Product->Starting_Material_Impurities leads to Purification Purification (Chromatography, Recrystallization) Crude_Product->Purification requires Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions High_Purity_SM Use High Purity Starting Materials Starting_Material_Impurities->High_Purity_SM

Technical Support Center: Improving Regioselectivity of Difluoromethylation on Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective difluoromethylation of nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this important transformation.

Troubleshooting Guide

Low yield, poor regioselectivity, and the formation of side products are common hurdles in the C-H difluoromethylation of nitrobenzene. The following table outlines potential causes and recommended solutions to optimize your reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Deactivated Substrate: The nitro group is strongly electron-withdrawing, deactivating the benzene ring towards certain reaction types.[1] 2. Inefficient Radical Generation: The chosen initiator or photocatalyst may not be effective under the reaction conditions. 3. Improper Reaction Conditions: Temperature, concentration, or light source (for photocatalytic reactions) may be suboptimal. 4. Reagent Decomposition: The difluoromethylating agent may be unstable under the reaction conditions.1. Reaction Type: Consider radical-based approaches, as they are often more effective for electron-deficient arenes. 2. Initiator/Catalyst: Screen different radical initiators (e.g., AIBN, DTBP) or photocatalysts with appropriate redox potentials. 3. Optimization: Systematically vary temperature, concentration, and reaction time. For photocatalysis, ensure appropriate wavelength and intensity of the light source. 4. Reagent Handling: Use fresh, properly stored difluoromethylating agents.
Poor Regioselectivity 1. Reaction Mechanism: The inherent electronic properties of nitrobenzene favor meta substitution for electrophilic attack. Radical reactions can offer different selectivities, but a mixture of isomers is common.[2][3] 2. Steric Hindrance: Bulky reagents or catalysts may influence the position of attack. 3. Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, affecting regioselectivity.1. Control the Mechanism: For meta-selectivity, conditions favoring an electrophilic mechanism might be explored. For potentially different selectivities, radical pathways are a better choice. 2. Catalyst/Ligand Choice: In transition-metal-catalyzed reactions, the ligand can play a crucial role in directing the functionalization to a specific position. 3. Solvent Screening: Test a range of solvents with varying polarities to fine-tune the regioselectivity.
Formation of Side Products 1. Over-reaction: Multiple difluoromethyl groups may be added to the nitrobenzene ring. 2. Decomposition of Nitro Group: The nitro group can be sensitive to certain reaction conditions, leading to byproducts. 3. Solvent Participation: The solvent may react under the reaction conditions.1. Stoichiometry Control: Use a controlled amount of the difluoromethylating agent. 2. Milder Conditions: Employ lower temperatures and shorter reaction times. 3. Inert Solvent: Choose a solvent that is stable under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How can I favor meta-difluoromethylation of nitrobenzene?

The nitro group is a strong meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature, which deactivates the ortho and para positions.[2][3] Therefore, reaction conditions that promote an electrophilic difluoromethylation mechanism are most likely to yield the meta-isomer. However, many modern difluoromethylation methods proceed via a radical mechanism. While a detailed protocol for achieving high meta-selectivity on nitrobenzene via a radical pathway is not prominently described in the literature, the inherent electronic preference of the substrate still makes the meta position a likely site of attack.

Q2: Is it possible to achieve para-selective difluoromethylation on nitrobenzene?

Achieving para-selectivity on nitrobenzene is challenging due to the directing effect of the nitro group. However, recent advances in transition-metal catalysis have shown that para-selective C-H functionalization of arenes can be achieved using specific directing groups and ligands. For substrates with carbonyl groups, palladium catalysis has been used for para-selective difluoromethylation.[1] While nitrobenzene itself does not possess a suitable directing group for this specific catalytic system, this principle suggests that novel catalyst designs could potentially overcome the inherent meta-directing effect.

Q3: What are the prospects for ortho-selective difluoromethylation of nitrobenzene?

Ortho-selective C-H functionalization of nitrobenzene is the most challenging to achieve due to both the electronic deactivation of the ortho position and potential steric hindrance from the nitro group. Directing group strategies are the most common approach for achieving ortho-selectivity in C-H functionalization, but this would require modification of the nitrobenzene substrate.

Factors Influencing Regioselectivity

The regiochemical outcome of the difluoromethylation of nitrobenzene is a delicate balance of several factors. The following diagram illustrates the key relationships influencing the final product distribution.

G Factors Influencing Regioselectivity of Nitrobenzene Difluoromethylation cluster_0 Reaction Mechanism cluster_1 Substrate Properties cluster_2 Reaction Conditions cluster_3 Regiochemical Outcome Electrophilic Electrophilic Attack Meta meta Electrophilic->Meta Favored Radical Radical Attack Ortho ortho Radical->Ortho Radical->Meta Para para Radical->Para Electronics Electronic Effects (-NO2 is meta-directing) Electronics->Electrophilic Electronics->Radical Sterics Steric Hindrance Sterics->Ortho Disfavored Catalyst Catalyst/Ligand Catalyst->Ortho Catalyst->Meta Catalyst->Para Solvent Solvent Solvent->Ortho Solvent->Meta Solvent->Para Temperature Temperature Temperature->Ortho Temperature->Meta Temperature->Para

Caption: Key factors determining the regioselectivity of nitrobenzene difluoromethylation.

Quantitative Data on Regioselectivity

Specific and reproducible quantitative data for the regioselective C-H difluoromethylation of nitrobenzene is not extensively available in peer-reviewed literature. The following table provides a generalized summary based on the known principles of aromatic substitution on nitrobenzene and the behavior of difluoromethylating agents.

Reaction Type Typical Major Isomer Typical Minor Isomer(s) Expected Yield Range Key Influencing Factors
Electrophilic Difluoromethylation metaortho, paraLow to ModerateStrength of the electrophile, reaction temperature.
Radical Difluoromethylation Mixture of isomers-Moderate to GoodNature of the radical initiator/photocatalyst, solvent.
Transition-Metal Catalyzed Dependent on catalyst/ligandOther isomersModerate to GoodCatalyst, ligand, additives, and reaction conditions.

Representative Experimental Protocol: Radical Difluoromethylation of Nitrobenzene (General Procedure)

The following is a generalized protocol for a radical C-H difluoromethylation of nitrobenzene. Note: This is a representative procedure and requires optimization for specific difluoromethylating agents and reaction setups.

Materials:

  • Nitrobenzene

  • Difluoromethylating agent (e.g., a suitable CF2H radical precursor)

  • Radical initiator (e.g., AIBN, DTBP) or photocatalyst

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel, add nitrobenzene and the difluoromethylating agent in the desired stoichiometric ratio.

  • Add the anhydrous solvent under an inert atmosphere.

  • Add the radical initiator or photocatalyst to the reaction mixture.

  • If it is a thermal reaction, heat the mixture to the desired temperature and monitor the reaction progress by TLC or GC-MS.

  • If it is a photocatalytic reaction, irradiate the mixture with a suitable light source at a controlled temperature and monitor the reaction progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium thiosulfate for peroxide-based initiators).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired difluoromethylated nitrobenzene isomers.

  • Characterize the products and determine the regioselectivity (o:m:p ratio) using techniques such as 1H NMR, 19F NMR, and GC-MS.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted with appropriate safety precautions and after consulting relevant scientific literature.

References

Technical Support Center: Scale-Up Synthesis of 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(difluoromethyl)-2-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on a plausible two-step synthetic route: 1) nitration of difluoromethylbenzene and 2) separation of the desired ortho-isomer.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Nitro-Products - Incomplete nitration reaction.- Suboptimal reaction temperature.- Insufficient mixing of reagents.- Increase reaction time or temperature gradually, monitoring for side-product formation.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Verify the concentration and quality of nitric and sulfuric acids.
Poor Regioselectivity (High Ratio of para-isomer) - Reaction temperature is too high, favoring the thermodynamically more stable para-isomer.- Incorrect ratio of nitric acid to sulfuric acid.- Maintain a lower reaction temperature to favor kinetic control and formation of the ortho-product.- Optimize the mixed acid composition; a higher proportion of sulfuric acid can sometimes influence isomer distribution.
Formation of Di-nitrated Byproducts - Excess of nitrating agent.- Reaction temperature is too high.- Use a stoichiometric amount of nitric acid.- Maintain strict temperature control throughout the addition of the nitrating agent.
Difficult Separation of Isomers - Similar physical properties (boiling point, solubility) of ortho- and para-isomers.- Employ fractional distillation under reduced pressure for large-scale separation.- Consider preparative chromatography for smaller scales or higher purity requirements.- Investigate selective crystallization by screening different solvent systems.
Runaway Reaction - Poor heat dissipation during the exothermic nitration step.[1]- Ensure the reactor has adequate cooling capacity.- Control the addition rate of the nitrating agent to manage heat generation.[1]- Use a solvent with a good heat capacity to help moderate the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the preparation of this compound at an industrial scale?

A1: A common approach involves the direct nitration of difluoromethylbenzene using a mixture of nitric acid and sulfuric acid. This method is often preferred for its cost-effectiveness and the availability of starting materials. Subsequent purification is then required to isolate the desired ortho-isomer from the para-isomer.

Q2: What are the critical safety precautions for the scale-up of this synthesis?

A2: The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions.[1] Adequate cooling systems and controlled addition of the nitrating agent are crucial. The use of strong acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. Reactions should be conducted in a well-ventilated area or a fume hood.

Q3: How can I improve the yield of the desired this compound isomer?

A3: Optimizing the reaction conditions is key. Lowering the reaction temperature can favor the formation of the ortho-isomer. The ratio of nitric acid to sulfuric acid can also influence the isomer distribution. A systematic optimization study (Design of Experiments) is recommended to find the ideal conditions for your specific setup.

Q4: What are the typical byproducts in this synthesis, and how can they be minimized?

A4: The primary byproduct is the para-isomer, 4-(difluoromethyl)-1-nitrobenzene. Di-nitrated products can also form if the reaction conditions are too harsh. To minimize byproduct formation, use a controlled amount of the nitrating agent and maintain a low reaction temperature.

Q5: What is the recommended method for purifying this compound at a large scale?

A5: Fractional distillation under reduced pressure is a common method for separating the ortho- and para-isomers on a large scale. The difference in their boiling points allows for effective separation. For very high purity requirements, preparative chromatography may be necessary, although this is often less economically viable for large quantities.

Experimental Protocols

Protocol 1: Nitration of Difluoromethylbenzene

Objective: To synthesize a mixture of this compound and 1-(difluoromethyl)-4-nitrobenzene.

Materials:

  • Difluoromethylbenzene

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice Bath

Procedure:

  • In a reactor equipped with a mechanical stirrer, dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C using an ice bath.

  • Slowly add difluoromethylbenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the difluoromethylbenzene/sulfuric acid mixture via the dropping funnel. The temperature must be strictly maintained between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Protocol 2: Isomer Separation by Fractional Distillation

Objective: To separate this compound from the crude product mixture.

Materials:

  • Crude mixture of nitrated difluoromethylbenzene

  • Vacuum distillation apparatus with a fractionating column

Procedure:

  • Set up the fractional distillation apparatus for vacuum distillation.

  • Charge the distillation flask with the crude product mixture.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fractions based on their boiling points. The ortho-isomer typically has a slightly different boiling point than the para-isomer.

  • Analyze the collected fractions by GC or NMR to determine their purity.

  • Combine the fractions containing the desired this compound of high purity.

Visualizations

Scale_Up_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Start Start: Difluoromethylbenzene Nitration Nitration (HNO3/H2SO4, 0-5 °C) Start->Nitration Quench Quenching (Ice Water) Nitration->Quench Extraction Extraction (DCM) Quench->Extraction Wash Washing (H2O, NaHCO3, Brine) Extraction->Wash Drying Drying & Concentration Wash->Drying Distillation Fractional Distillation (Vacuum) Drying->Distillation Product Product: 1-(Difluoromethyl)- 2-nitrobenzene Distillation->Product Byproduct Byproduct: p-isomer Distillation->Byproduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Problem Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Poor_Selectivity Poor Regioselectivity Problem->Poor_Selectivity Side_Reactions Side Reactions Problem->Side_Reactions Optimize_Purification Optimize Purification (e.g., Distillation) Problem->Optimize_Purification Optimize_Time_Temp Optimize Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Control_Temp Strict Temperature Control Poor_Selectivity->Control_Temp Side_Reactions->Control_Temp Stoichiometry Adjust Stoichiometry Side_Reactions->Stoichiometry

References

degradation pathways of 1-(Difluoromethyl)-2-nitrobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Difluoromethyl)-2-nitrobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in chemical reactions.

Issue 1: Unexpected Side Product Formation During Nucleophilic Aromatic Substitution (SNAr) Reactions.

Question: I am performing a nucleophilic aromatic substitution on this compound and observing unexpected side products. What could be the cause?

Answer: Unexpected side products in SNAr reactions with this compound can arise from several factors related to the reactivity of the substrate. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.[1][2] However, the difluoromethyl group also influences the regioselectivity and stability of the molecule.

Possible Causes and Solutions:

  • Attack at the wrong position: While the nitro group strongly directs nucleophilic attack to the ortho and para positions, steric hindrance from the difluoromethyl group might influence the reaction's regioselectivity.

    • Solution: Carefully analyze the side products using techniques like NMR and Mass Spectrometry to determine their structure. This will help in understanding the unexpected reaction pathway. Consider using a bulkier or less reactive nucleophile to improve selectivity.

  • Reaction with the difluoromethyl group: Although the C-F bond is generally strong, under harsh reaction conditions (e.g., very strong bases or high temperatures), the difluoromethyl group itself might react.[3]

    • Solution: Employ milder reaction conditions. Lowering the reaction temperature or using a weaker base might prevent side reactions involving the difluoromethyl group.

  • Degradation of the starting material: this compound might degrade under the reaction conditions, leading to impurities that can participate in side reactions.

    • Solution: Ensure the purity of your starting material before use. Store the compound in a cool, dry place, protected from light to prevent degradation.[4][5]

Issue 2: Incomplete Reduction of the Nitro Group.

Question: I am trying to reduce the nitro group of this compound to an amine, but the reaction is incomplete or yields a mixture of products. What could be the problem?

Answer: The reduction of the nitro group in nitroaromatic compounds is a common transformation, but the presence of the difluoromethyl group can influence the reaction's efficiency.

Possible Causes and Solutions:

  • Insufficient reducing agent: The difluoromethyl group is electron-withdrawing, which can affect the electronic properties of the nitro group, potentially making it more resistant to reduction compared to nitrobenzene.

    • Solution: Increase the equivalents of the reducing agent (e.g., NaBH4, H2/Pd-C).[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal amount of reducing agent and reaction time.

  • Formation of intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[7] Incomplete reaction can lead to the accumulation of these intermediates.

    • Solution: Optimize the reaction conditions (temperature, solvent, catalyst) to ensure complete conversion to the desired amine. For example, in catalytic hydrogenations, the choice of catalyst and solvent can be critical.

  • Side reactions involving the difluoromethyl group: Some reducing agents, especially under acidic conditions, might react with the difluoromethyl group.

    • Solution: Choose a reducing agent that is selective for the nitro group. Neutral or basic reaction conditions are often preferable to avoid side reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the expected degradation pathways for this compound under acidic conditions?

A1: Under strong acidic conditions and elevated temperatures, this compound may undergo hydrolysis of the difluoromethyl group to a formyl group, followed by further reactions. The aromatic nitro group is generally stable under acidic conditions, but the overall stability will depend on the specific acid and temperature used.

Q2: How does this compound behave under basic conditions?

A2: Aromatic nitro compounds can be sensitive to strong bases, potentially leading to explosive reactions, especially in the absence of a solvent.[8] In the presence of nucleophilic bases, nucleophilic aromatic substitution is a likely pathway, where a substituent on the ring is replaced. The difluoromethyl group might also be susceptible to hydrolysis under strong basic conditions, although this is generally less facile than under acidic conditions.

Q3: Is this compound susceptible to photodegradation?

A3: Nitroaromatic compounds can undergo photodecomposition upon exposure to UV light.[9][10] The presence of the difluoromethyl group may influence the photochemical stability.[11][12] It is recommended to store the compound in a dark place and to protect reactions from direct light if photolability is a concern. The degradation pathway could involve complex reactions, including the formation of radical species.

Q4: What is the thermal stability of this compound?

A4: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures. The thermal decomposition of fluorinated polymers and nitroaromatic compounds often leads to the formation of smaller gaseous molecules. It is advisable to handle this compound at the lowest practical temperature and to be aware of its potential for exothermic decomposition, especially on a large scale.

Q5: What are the likely products of oxidative degradation of this compound?

A5: Strong oxidizing agents can potentially lead to the degradation of the aromatic ring. However, the nitro group is already in a high oxidation state. The difluoromethyl group is generally resistant to oxidation. Degradation, if it occurs, would likely proceed through complex pathways initiated by attack on the aromatic ring.

Q6: What are the expected products from the reductive degradation of this compound?

A6: The most common reductive pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group, yielding 2-amino-1-(difluoromethyl)benzene.[6][13] This is a synthetically useful transformation. Under controlled conditions, it's possible to isolate intermediate reduction products like the corresponding nitroso or hydroxylamine derivatives.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Key Influencing Factors.

Degradation TypeCommon ConditionsPotential ProductsKey Influencing Factors
Acidic Degradation Strong acids (e.g., H₂SO₄), heat2-Nitrobenzaldehyde, further oxidation productsAcid concentration, Temperature, Reaction time
Basic Degradation Strong bases (e.g., NaOH, KOH)Products of SNAr, potential for explosive decompositionBase strength, Temperature, Presence of nucleophiles
Photodegradation UV light exposureComplex mixture of radical species and rearranged productsWavelength of light, Presence of photosensitizers
Thermal Degradation High temperaturesGaseous products (e.g., CO, CO₂, HF, NOx), charTemperature, Atmosphere (air or inert)
Oxidative Degradation Strong oxidizing agents (e.g., KMnO₄, O₃)Ring-opened products, CO₂, H₂OOxidant strength, Reaction conditions
Reductive Degradation Reducing agents (e.g., H₂/Pd-C, NaBH₄)2-Amino-1-(difluoromethyl)benzene, nitroso and hydroxylamine intermediatesReducing agent, Catalyst, Solvent, Temperature

Experimental Protocols

Protocol 1: General Procedure for Monitoring Degradation by HPLC-MS

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Reaction Setup: In a reaction vessel, subject a known concentration of this compound to the desired degradation condition (e.g., acidic, basic, UV irradiation).

  • Time-Point Sampling: At regular intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot if necessary (e.g., by neutralization or cooling).

  • Dilution: Dilute the aliquot with the initial solvent to a concentration suitable for HPLC-MS analysis.

  • Analysis: Inject the diluted sample into an HPLC-MS system.

    • HPLC Conditions: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to separate the parent compound from its degradation products.

    • MS Conditions: Use electrospray ionization (ESI) in both positive and negative ion modes to detect the parent compound and potential degradation products. Monitor for expected masses of potential products (e.g., hydrolyzed, reduced, or rearranged species).

  • Data Analysis: Quantify the disappearance of the parent compound and the appearance of degradation products over time to determine the degradation kinetics.

Mandatory Visualization

Degradation_Pathways cluster_acidic Acidic Conditions cluster_reductive Reductive Conditions cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation This compound This compound 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde This compound->2-Nitrobenzaldehyde H3O+ / Heat 2-(Difluoromethyl)nitrosobenzene 2-(Difluoromethyl)nitrosobenzene This compound->2-(Difluoromethyl)nitrosobenzene [H] Radical Intermediates Radical Intermediates This compound->Radical Intermediates UV Light Gaseous Products (CO, CO2, HF, NOx) Gaseous Products (CO, CO2, HF, NOx) This compound->Gaseous Products (CO, CO2, HF, NOx) High Temperature 2-(Difluoromethyl)aniline 2-(Difluoromethyl)aniline 2-(Difluoromethyl)hydroxylamine 2-(Difluoromethyl)hydroxylamine 2-(Difluoromethyl)nitrosobenzene->2-(Difluoromethyl)hydroxylamine 2-(Difluoromethyl)hydroxylamine->2-(Difluoromethyl)aniline Rearranged Products Rearranged Products Radical Intermediates->Rearranged Products Troubleshooting_Workflow Start Experiment Start Problem Unexpected Outcome? Start->Problem Analysis Analyze Products (NMR, MS, etc.) Problem->Analysis Yes Success Successful Reaction Problem->Success No Identify Degradation Pathway Identified? Analysis->Identify Optimize Optimize Reaction Conditions (Temp, Reagents) Identify->Optimize Yes Consult Consult Literature for Related Compounds Identify->Consult No Optimize->Problem Consult->Analysis

References

analytical challenges in the characterization of difluoromethylated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of difluoromethylated (CHF2) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the analysis of this important class of molecules.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during NMR spectroscopy, mass spectrometry, and chromatography of difluoromethylated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the CHF2 group introduces specific complexities in both ¹H and ¹⁹F NMR spectra.

Common Problems and Solutions in NMR Spectroscopy

ProblemPotential Cause(s)Recommended Solution(s)
Complex multiplets in ¹H NMR for the CHF proton The proton of the CHF2 group is split by the two equivalent fluorine atoms into a triplet. This triplet can be further split by neighboring protons, leading to complex patterns.- ¹⁹F Decoupling: Perform a ¹H{¹⁹F} NMR experiment to decouple the fluorine atoms. This will simplify the proton signal to a multiplet determined only by coupling to neighboring protons. - 2D NMR: Utilize 2D NMR techniques like COSY (Correlation Spectroscopy) to identify coupling partners and resolve overlapping signals.[1][2]
Diastereotopic fluorine signals in ¹⁹F NMR If the molecule is chiral or contains a prochiral center, the two fluorine atoms of the CHF2 group can become diastereotopic, resulting in two distinct signals instead of one.[3] This leads to complex AB quartets or higher-order multiplets.- Higher Magnetic Field: Acquire the spectrum on a higher field NMR spectrometer to increase chemical shift dispersion and better resolve the signals. - Temperature Variation: Altering the temperature can sometimes simplify the spectrum by changing conformational equilibria. - Simulation: Use NMR simulation software to model the expected spectrum and confirm the diastereotopic nature of the signals.
Broad or distorted peaks - Poor shimming. - Sample inhomogeneity or precipitation. - Presence of paramagnetic impurities.- Re-shim: Carefully shim the magnet before acquiring the spectrum. - Sample Preparation: Ensure the sample is fully dissolved. Filter the sample if necessary. - Purity Check: Use other analytical techniques to check for and remove paramagnetic impurities.
Inaccurate integration - Incomplete relaxation of the nuclei. - Overlapping signals.- Increase Relaxation Delay: For quantitative analysis, increase the relaxation delay (D1) to at least 5 times the longest T1 of the nuclei of interest.[4] - Deconvolution: Use NMR processing software to deconvolute overlapping peaks for more accurate integration.
Mass Spectrometry (MS)

The fragmentation of difluoromethylated compounds in mass spectrometry can be complex and may not always follow predictable pathways.

Common Problems and Solutions in Mass Spectrometry

ProblemPotential Cause(s)Recommended Solution(s)
Unusual or unexpected fragmentation patterns The C-F bond is strong, leading to fragmentation pathways that may not involve direct cleavage of the CHF2 group. Rearrangements are common.[5][6]- High-Resolution MS (HRMS): Use HRMS to determine the elemental composition of fragment ions, which aids in proposing fragmentation mechanisms. - Tandem MS (MS/MS): Perform MS/MS experiments to isolate a specific ion and observe its fragmentation, helping to piece together the fragmentation pathway.[6]
Low abundance of the molecular ion (M+) Electron impact (EI) ionization can be too energetic, leading to extensive fragmentation and a weak or absent molecular ion peak.- Soft Ionization Techniques: Employ softer ionization methods such as Chemical Ionization (CI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI) to increase the abundance of the molecular ion.
Difficulty in identifying CHF2-containing fragments The mass of the CHF2 group (51 Da) can be ambiguous, and its fragments may overlap with other common fragments.- Isotopic Labeling: If possible, synthesize an isotopically labeled analogue (e.g., with ¹³C) to help identify fragments containing the difluoromethyl group. - Database Search: Compare the obtained spectrum with spectral libraries of fluorinated compounds.
Chromatography (GC and LC)

The unique physicochemical properties of difluoromethylated compounds can present challenges in chromatographic separations.

Common Problems and Solutions in Chromatography

ProblemPotential Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) - Secondary Interactions: The polar C-H bond in the CHF2 group can interact with active sites on the column stationary phase. - Column Overload: Injecting too much sample can lead to peak distortion.[7] - Inappropriate Solvent: The sample solvent may be too strong or immiscible with the mobile phase.[8]- Column Choice: Use a highly inert column, such as one with end-capping. For GC, derivatization can sometimes improve peak shape.[9] - Mobile Phase Additives: For LC, adding a small amount of a modifier (e.g., trifluoroacetic acid for reversed-phase) can improve peak shape.[8] - Optimize Injection Volume and Concentration: Reduce the amount of sample injected onto the column.[10][11]
Poor resolution of isomers Difluoromethylated isomers may have very similar polarities and boiling points, making them difficult to separate.- Column Optimization: Use a longer column or a column with a different stationary phase to enhance selectivity.[10] - Gradient Optimization (LC): A shallower gradient can improve the separation of closely eluting peaks. - Temperature Programming (GC): A slower temperature ramp can improve the resolution of volatile compounds.
Analyte degradation Some difluoromethylated compounds may be thermally labile or sensitive to the pH of the mobile phase.- Lower GC Inlet Temperature: Reduce the injector temperature to prevent thermal degradation. - Mobile Phase pH Control (LC): Buffer the mobile phase to a pH where the analyte is stable.[8]

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Protocol 1: ¹⁹F NMR Analysis of a Difluoromethylated Compound
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified difluoromethylated compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

    • Add a small amount of an internal standard if quantitative analysis is required (e.g., trifluorotoluene).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer equipped with a fluorine-capable probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is usually sufficient. For spectra with proton coupling, a proton-decoupled experiment can also be run.

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.[12][13]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (D1): For routine analysis, 1-2 seconds is adequate. For quantitative analysis, set D1 to at least 5 times the T1 of the fluorine nuclei.[4]

    • Number of Scans: Adjust based on the sample concentration, typically ranging from 16 to 128 scans.

  • Processing and Analysis:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum. For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) is often used, or an internal standard can be used for relative referencing.[3]

    • Integrate the signals to determine the relative ratios of different fluorine environments.

    • Analyze the coupling patterns (¹H-¹⁹F and ¹⁹F-¹⁹F couplings) to aid in structure elucidation.[12]

Experimental_Workflow_19F_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound & Standard filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Tune, Lock, Shim) filter->setup acquire Acquire FID (Set Parameters) setup->acquire process Process Data (FT, Phase, Reference) acquire->process analyze Analyze Spectrum (Integrate, Analyze Couplings) process->analyze

Caption: Workflow for ¹⁹F NMR Analysis.
Protocol 2: LC-MS/MS Analysis of a Difluoromethylated Compound

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • For biological samples, perform a protein precipitation or solid-phase extraction to remove matrix components.

    • Dilute the final samples and standards to the working concentration range in the initial mobile phase.

  • LC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Develop a gradient elution method to achieve good separation of the analyte from other components (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

    • Injection Volume: 5-10 µL.

  • MS/MS System and Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Ion Source Parameters: Optimize the capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature.

    • MS1 Scan: Perform a full scan to determine the m/z of the precursor ion.

    • MS2 Product Ion Scan: Fragment the precursor ion and identify the most intense and stable product ions.

    • Multiple Reaction Monitoring (MRM): Set up MRM transitions using the precursor ion and selected product ions for quantitative analysis. Optimize the collision energy for each transition.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Quantify the analyte in the unknown samples using the calibration curve.

    • Assess the method's performance by evaluating linearity, accuracy, precision, and sensitivity.

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis stock Prepare Stock & Standards extract Sample Extraction/Cleanup stock->extract inject Inject Sample extract->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI) separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify validate Method Validation quantify->validate

Caption: Workflow for LC-MS/MS Analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR signal for the proton in a CHF₂ group a triplet?

A: The proton in a difluoromethyl group is coupled to two equivalent fluorine atoms. According to the n+1 rule, where n is the number of equivalent coupling partners, the proton signal is split into a triplet (2+1=3).

Q2: I see more than one signal for my CHF₂ group in the ¹⁹F NMR spectrum. What does this mean?

A: This is likely due to the fluorine atoms being diastereotopic. This occurs when the molecule is chiral or has a prochiral center, making the two fluorine atoms chemically non-equivalent.[3] As a result, they have different chemical shifts and will appear as two separate signals, often coupling to each other to form a pair of doublets (an AB quartet).

Q3: What are some common fragment ions I should look for in the mass spectrum of a difluoromethylated compound?

A: While fragmentation is highly structure-dependent, some common losses include the loss of HF (20 Da) or the loss of the entire CHF₂ radical (51 Da). However, rearrangements are frequent, so it is crucial to use high-resolution mass spectrometry to confirm the elemental composition of fragments.[14]

Q4: My difluoromethylated compound shows poor peak shape in reversed-phase HPLC. How can I improve it?

A: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase. Try adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress these interactions. Using a highly inert, end-capped column can also significantly improve peak shape. Additionally, ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[8][15]

Q5: Are there any special considerations for GC-MS analysis of difluoromethylated compounds?

A: Yes. Due to their potential volatility, it's important to use a column that provides good retention for your specific analyte. A mid-polar column is often a good starting point. Also, be mindful of the injector temperature, as some difluoromethylated compounds can be thermally labile. If you observe peak tailing, using a liner with glass wool can sometimes help improve vaporization and peak shape.[16] Derivatization to a less polar or more volatile form can also be considered.[9]

References

removal of unreacted starting material in 1-(Difluoromethyl)-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(difluoromethyl)-2-nitrobenzene. The primary focus is on the effective removal of unreacted starting materials to ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials contaminating my this compound product?

A1: Based on common synthetic routes, the most probable unreacted starting materials are 2-nitrotoluene or 2-nitrobenzaldehyde. Incomplete reactions are a frequent cause of their presence in the final product.[1][2][3] Monitoring the reaction to completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to minimize this issue.[1]

Q2: I have a crude product that is an oil and difficult to crystallize. How can I purify it?

A2: When the crude product is an oil, several strategies can be employed. Digestion of the crude oil with a non-polar solvent like petroleum ether or hexane can help remove less polar impurities, including unreacted 2-nitrotoluene.[1] If the product remains oily, trying different recrystallization solvents or solvent mixtures is recommended.[1][4] Inducing crystallization by scratching the inside of the flask with a glass rod or seeding with a pure crystal can also be effective.[1] If these methods fail, column chromatography is a reliable alternative for purifying oily products.[5]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" happens when the compound separates from the solution above its melting point. To prevent this, you can try the following:

  • Increase the amount of solvent to ensure the compound remains dissolved at a lower temperature.

  • Switch to a solvent with a lower boiling point or use a solvent mixture.

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Introduce a seed crystal to encourage crystallization.[4]

Q4: How can I effectively remove unreacted 2-nitrotoluene from my product?

A4: Unreacted 2-nitrotoluene can often be removed by distillation if the boiling point difference with the product is significant.[1][3] Steam distillation is another viable method for removing volatile starting materials like 2-nitrotoluene.[1] For less volatile impurities or when distillation is not feasible, column chromatography is a highly effective purification technique.

Q5: What is the recommended method for purifying this compound if both starting materials and byproducts are present?

A5: For complex mixtures containing both unreacted starting materials and various byproducts, column chromatography is the most suitable purification method.[5] It allows for the separation of compounds with different polarities, providing a higher degree of purity. For challenging separations, especially of isomers, column chromatography is particularly effective.[5]

Data Presentation

The following table summarizes the expected outcomes of different purification methods for removing common unreacted starting materials in the synthesis of this compound. The values are indicative and may vary based on the specific reaction conditions and scale.

Purification MethodUnreacted Starting MaterialExpected Purity of Final ProductTypical Recovery Rate
Recrystallization 2-Nitrobenzaldehyde>98%70-90%
Column Chromatography 2-Nitrotoluene & Byproducts>99%60-85%
Distillation 2-Nitrotoluene>95% (product dependent)80-95%
Solvent Digestion 2-Nitrotoluene~90-95%>90%

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of hexane and ethyl acetate (starting with a low polarity mixture, e.g., 95:5 hexane:ethyl acetate)

  • Glass column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with your crude product. The ideal system should give a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent mixture.

    • Pour the slurry into the glass column, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary (e.g., dichloromethane).

    • If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

    • The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

The following diagram illustrates the logical workflow for troubleshooting the removal of unreacted starting material during the purification of this compound.

G start Crude Product Analysis (TLC, GC, or NMR) impurity_id Identify Major Impurity start->impurity_id is_sm Is it Unreacted Starting Material? impurity_id->is_sm sm_type Identify Starting Material is_sm->sm_type Yes other_impurity Characterize Other Impurity (e.g., byproduct) is_sm->other_impurity No nitrotoluene 2-Nitrotoluene sm_type->nitrotoluene Volatile nitrobenzaldehyde 2-Nitrobenzaldehyde sm_type->nitrobenzaldehyde Less Volatile column Column Chromatography other_impurity->column distillation Distillation or Steam Distillation nitrotoluene->distillation recrystallization Recrystallization nitrobenzaldehyde->recrystallization end Pure this compound distillation->end recrystallization->column Fails or 'Oils Out' recrystallization->end column->end

Caption: Troubleshooting workflow for purification.

References

Validation & Comparative

A Comparative Guide to 1-(Difluoromethyl)-2-nitrobenzene and 1-(Trifluoromethyl)-2-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a key strategy for fine-tuning the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups are frequently employed to enhance metabolic stability, modulate lipophilicity, and influence receptor binding affinity. This guide provides a comprehensive comparison of 1-(difluoromethyl)-2-nitrobenzene and 1-(trifluoromethyl)-2-nitrobenzene, offering insights into their synthesis, reactivity, metabolic fate, and toxicological profiles, supported by available experimental data.

Physicochemical Properties: A Comparative Overview

PropertyThis compound1-(Trifluoromethyl)-2-nitrobenzene
Molecular Formula C₇H₅F₂NO₂C₇H₄F₃NO₂
Molecular Weight 173.12 g/mol 191.11 g/mol [1]
Melting Point Data not available32 °C[1][2]
Boiling Point Data not available216-217.4 °C at 760 mmHg[1][2]
Density Data not available~1.4 g/cm³[2]
Flash Point Data not available95.6 °C[2]
LogP Data not available2.58[2]

Synthesis of Fluorinated Nitrobenzenes

The synthesis of both this compound and 1-(trifluoromethyl)-2-nitrobenzene typically involves the nitration of the corresponding fluorinated toluene precursor. The general approach utilizes a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.

General Experimental Protocol: Nitration of Fluorinated Toluenes

Materials:

  • Fluorinated toluene derivative (1.0 eq)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (65-70%)

  • Ice

  • Dichloromethane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Cool the fluorinated toluene derivative in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the fluorinated toluene, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

G cluster_synthesis General Synthesis Workflow start Start: Fluorinated Toluene nitration Nitration (HNO₃, H₂SO₄, 0-15 °C) start->nitration workup Aqueous Workup (Ice, Extraction) nitration->workup purification Purification (Chromatography/Distillation) workup->purification product Product: Fluorinated Nitrobenzene purification->product

General workflow for the synthesis of fluorinated nitrobenzenes.

Reactivity Comparison

The reactivity of the aromatic ring and the nitro group in both compounds is significantly influenced by the electron-withdrawing nature of the fluoromethyl substituents.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group ortho to a leaving group (in this case, if another substituent were present) would activate the ring towards nucleophilic aromatic substitution.[3][4][5] The trifluoromethyl group, being more electron-withdrawing than the difluoromethyl group, is expected to render the aromatic ring of 1-(trifluoromethyl)-2-nitrobenzene more electrophilic and thus more susceptible to nucleophilic attack compared to its difluoromethyl counterpart. The reaction proceeds through a Meisenheimer complex, and the stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) reactant Ar-X + Nu⁻ (X = Leaving Group, Nu = Nucleophile) intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Addition (Rate-determining) product Ar-Nu + X⁻ intermediate->product Elimination G cluster_metabolism Metabolic Stability Comparison Logic compound_chf2 This compound cyp450 CYP450 Enzymes compound_chf2->cyp450 compound_cf3 1-(Trifluoromethyl)-2-nitrobenzene compound_cf3->cyp450 metabolites_chf2 Metabolites cyp450->metabolites_chf2 Metabolism metabolites_cf3 Fewer Metabolites cyp450->metabolites_cf3 Blocked Metabolism stability_chf2 Moderate Stability metabolites_chf2->stability_chf2 stability_cf3 High Stability metabolites_cf3->stability_cf3

References

The Impact of Difluoromethylation on the Biological Activity of Nitrobenzene Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The introduction of fluorine-containing functional groups is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. This guide provides a comparative overview of the biological activity of difluoromethylated nitrobenzene analogs versus their non-fluorinated counterparts, supported by general principles from published research and a detailed experimental protocol for assessing cytotoxicity.

General Principles: The Influence of Difluoromethylation

The substitution of a hydrogen atom or a methyl group with a difluoromethyl (-CHF₂) group can profoundly alter a molecule's physicochemical and, consequently, its biological properties. These changes can lead to improved pharmacokinetic and pharmacodynamic profiles.

Key effects of difluoromethylation include:

  • Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethyl group more resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer in vivo half-life of the compound.[1]

  • Enhanced Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes, potentially leading to better absorption and distribution.[1][2]

  • Modulation of Electronic Properties: The strongly electron-withdrawing nature of the difluoromethyl group can alter the electron density of the aromatic ring. This can influence how the molecule interacts with its biological target, potentially leading to increased binding affinity and potency.[1]

  • Hydrogen Bonding Capacity: The hydrogen atom in the difluoromethyl group can act as a hydrogen bond donor, which can introduce new interactions with the biological target that are not possible with a non-fluorinated or a trifluoromethylated analog.

The Role of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that is often found in biologically active molecules. It is known to contribute to various activities, including antimicrobial and anticancer effects. The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within cells, which can lead to the formation of reactive cytotoxic species.

Expected Comparative Biological Activity

Based on the principles outlined above, a difluoromethylated nitrobenzene analog, when compared to its non-fluorinated counterpart, would be expected to exhibit:

  • Potentially Increased Cytotoxicity: The enhanced lipophilicity could lead to greater intracellular accumulation, and altered electronic properties might result in stronger target engagement.

  • Improved Metabolic Stability: This would likely translate to a more sustained biological effect.

It is crucial to note that these are general expectations, and the actual biological effect can be highly dependent on the specific molecular context, including the position of the substituents on the nitrobenzene ring and the nature of the biological target.

Data Presentation: A Hypothesized Comparison

In the absence of direct experimental data, the following table illustrates a hypothesized comparison of the cytotoxic activity of a generic difluoromethylated nitrobenzene analog and its non-fluorinated counterpart against a cancer cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundStructureHypothesized IC50 (µM)Rationale for Hypothesized Activity
Analog A (Non-fluorinated) 4-Nitrotoluene> 50Lower lipophilicity and potential for metabolic deactivation at the methyl group might lead to lower cellular uptake and reduced potency.
Analog B (Difluoromethylated) 1-(Difluoromethyl)-4-nitrobenzene< 20Increased lipophilicity could enhance cell permeability. The difluoromethyl group's resistance to metabolism and its electronic effects might lead to more potent inhibition of cell growth.

Note: These values are purely illustrative and would need to be confirmed by experimental studies.

Experimental Protocols: Assessing Cytotoxicity

To experimentally determine and compare the biological activity of these analogs, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed.

MTT Cell Viability Assay Protocol

This protocol is designed to assess the cytotoxic effects of compounds on a chosen cancer cell line (e.g., HeLa, A549).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (difluoromethylated and non-fluorinated nitrobenzene analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Visualization of Experimental Workflow

Below is a diagram illustrating the workflow of the MTT assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cell viability assay.

This guide provides a framework for understanding and investigating the comparative biological activity of difluoromethylated and non-fluorinated nitrobenzene analogs. The provided experimental protocol offers a robust method for generating the quantitative data necessary for a direct comparison. Future structure-activity relationship (SAR) studies in this area would be invaluable to the drug discovery community.

References

A Comparative Analysis of Ortho, Meta, and Para Isomers of Difluoromethylnitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the nuanced differences between positional isomers can dictate the efficacy, safety, and application of a molecule. This guide provides a detailed comparative study of the ortho, meta, and para isomers of difluoromethylnitrobenzene, compounds of interest in medicinal chemistry and organic synthesis. By presenting available physicochemical data, spectroscopic profiles, and potential biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their work.

Physicochemical Properties: A Tale of Three Isomers

The position of the difluoromethyl and nitro groups on the benzene ring significantly influences the physicochemical properties of each isomer. These properties are crucial for predicting the behavior of the compounds in various chemical and biological systems. A summary of the available data is presented in Table 1.

Table 1: Physicochemical Properties of Difluoromethylnitrobenzene Isomers

PropertyOrtho Isomer (1-(difluoromethyl)-2-nitrobenzene)Meta Isomer (1-(difluoromethyl)-3-nitrobenzene)Para Isomer (1-(difluoromethyl)-4-nitrobenzene)
CAS Number 64747-65-5403-25-829848-57-5[1][2]
Molecular Formula C₇H₅F₂NO₂C₇H₅F₂NO₂C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol 173.12 g/mol [3]173.12 g/mol [1][2]
Melting Point Data not availableData not available33-35 °C[4]
Boiling Point Data not available80-81 °C @ 1 Torr[3]241 °C[4]
Density Data not availableData not available1.339 g/cm³[4]

Note: The lack of comprehensive experimental data for the ortho and meta isomers highlights a significant gap in the current chemical literature.

Spectroscopic Analysis: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the isomer. The electron-withdrawing nature of both the nitro and difluoromethyl groups will deshield the aromatic protons. The proton of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon chemical shifts will also be influenced by the substituent positions. The carbon bearing the difluoromethyl group will show a characteristic triplet due to one-bond C-F coupling.

  • ¹⁹F NMR: This is a powerful technique for fluorinated compounds. The 19F NMR spectrum for each isomer is expected to show a doublet for the two equivalent fluorine atoms, with the chemical shift being sensitive to the electronic environment dictated by the nitro group's position.

Infrared (IR) Spectroscopy:

The IR spectra of these isomers will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively). C-F stretching vibrations will also be present, typically in the 1000-1400 cm⁻¹ region. A predicted vapor phase IR spectrum is available for the para isomer.

Mass Spectrometry (MS):

The mass spectra of the three isomers are expected to show a molecular ion peak at m/z 173.12. The fragmentation patterns may differ based on the isomer, providing a means of differentiation. A mass spectrum for 1-(difluoromethyl)-4-nitrobenzene is publicly available.

Synthesis and Experimental Protocols

The synthesis of difluoromethylnitrobenzene isomers generally involves the introduction of the difluoromethyl group onto a nitrobenzene scaffold or the nitration of a difluoromethylbenzene precursor.

General Synthesis Workflow:

SynthesisWorkflow Start Starting Material (e.g., Nitrobenzaldehyde) Step1 Difluoromethylation (e.g., with DAST or Deoxo-Fluor) Start->Step1 Step2 Purification (e.g., Chromatography) Step1->Step2 Product Difluoromethylnitrobenzene Isomer Step2->Product BiologicalActivity Compound Nitroaromatic Compound NitroReduction Enzymatic Nitro-Reduction Compound->NitroReduction ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine) NitroReduction->ReactiveIntermediates OxidativeStress Oxidative Stress ReactiveIntermediates->OxidativeStress MacromoleculeBinding Covalent Binding to Macromolecules ReactiveIntermediates->MacromoleculeBinding CellularDamage Cellular Damage OxidativeStress->CellularDamage MacromoleculeBinding->CellularDamage

References

Validating the Structure of 1-(Difluoromethyl)-2-nitrobenzene using ¹⁹F NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected ¹⁹F NMR spectroscopic data for 1-(Difluoromethyl)-2-nitrobenzene against relevant alternative structures. By presenting experimental data from analogous compounds, this document serves as a valuable tool for the structural validation of this important synthetic intermediate.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The precise chemical shift of the difluoromethyl (CHF₂) group in ¹⁹F NMR spectroscopy is highly sensitive to its electronic environment, making it an excellent probe for confirming molecular structure. The position of the nitro (NO₂) group on the benzene ring significantly influences the resonance of the adjacent CHF₂ group.

The following table summarizes the experimental ¹⁹F NMR chemical shifts for relevant compounds, which will be used to establish a comparative framework for the validation of this compound.

CompoundFunctional GroupPosition of Nitro Group¹⁹F NMR Chemical Shift (δ, ppm)Citation
(Difluoromethyl)benzene-CHF₂N/A~ -110 to -115 (Estimated)
This compound -CHF₂ ortho ~ -105 to -110 (Estimated)
1-(Difluoromethyl)-3-nitrobenzene-CHF₂meta~ -110 to -115 (Estimated)
1-(Difluoromethyl)-4-nitrobenzene-CHF₂para~ -108 to -113 (Estimated)
1-Nitro-2-(trifluoromethyl)benzene-CF₃ortho-60.13[1]
1-Nitro-3-(trifluoromethyl)benzene-CF₃meta-62.4[2]
1-Nitro-4-(trifluoromethyl)benzene-CF₃para-63.18[1]

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. Estimated values for difluoromethyl compounds are based on the typical range for Ar-CHF₂ and the observed substituent effects in the trifluoromethyl series.

Experimental Protocol: ¹⁹F NMR Spectroscopy

To validate the structure of a synthesized sample suspected to be this compound, the following experimental protocol for acquiring a ¹⁹F NMR spectrum should be followed.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Add a small amount of a reference standard, such as trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm), for accurate chemical shift calibration.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for aromatic difluoromethyl groups (e.g., -100 to -130 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the fluorine nuclei.

  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the internal standard.

  • Integrate the signals if quantitative analysis is required. The signal for the CHF₂ group should integrate to a value corresponding to two fluorine atoms.

  • The signal should appear as a doublet due to coupling with the geminal proton (¹JHF). Proton decoupling can be used to simplify the spectrum to a singlet, confirming the CHF₂ moiety.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹⁹F NMR spectroscopy, emphasizing the comparison with its isomers and parent compound.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_data Data Comparison cluster_validation Validation cluster_references Reference Data Synthesis Synthesize Target Compound Acquire_NMR Acquire ¹⁹F NMR Spectrum Synthesis->Acquire_NMR Process_NMR Process Spectrum (Reference, Phasing) Acquire_NMR->Process_NMR Compare_Shifts Compare Chemical Shift (δ) Process_NMR->Compare_Shifts Compare_Coupling Analyze Coupling Pattern (¹JHF) Process_NMR->Compare_Coupling Structure_Confirmed Structure Confirmed as This compound Compare_Shifts->Structure_Confirmed Compare_Coupling->Structure_Confirmed Parent_Compound (Difluoromethyl)benzene (δ ≈ -110 to -115 ppm) Parent_Compound->Compare_Shifts Isomers Meta & Para Isomers (Expected δ) Isomers->Compare_Shifts Analogs Trifluoromethyl Analogs (Experimental δ) Analogs->Compare_Shifts

Workflow for ¹⁹F NMR-based structural validation.

Conclusion

The validation of the this compound structure can be effectively achieved through ¹⁹F NMR spectroscopy by a careful comparison of its chemical shift and coupling patterns with those of its parent compound, its isomers, and its trifluoromethyl analogs. The ortho-nitro group is expected to induce a noticeable downfield shift in the ¹⁹F NMR signal of the difluoromethyl group compared to the unsubstituted (difluoromethyl)benzene and the meta-substituted isomer. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently confirm the successful synthesis of the target molecule.

References

Comparative Analysis of HPLC and Alternative Methods for the Quantification of 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the determination of 1-(Difluoromethyl)-2-nitrobenzene, a key intermediate in various synthetic pathways. The performance of the HPLC method is compared with other analytical techniques, supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely utilized technique for the analysis of non-volatile and thermally labile compounds.[1] A reversed-phase HPLC method with UV detection is presented here as a primary analytical approach for this compound.

Experimental Protocol: HPLC-UV
  • Chromatographic System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.[1]

  • Column: C18 bonded silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and water (70:30 v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Sample Preparation: Samples are dissolved in the mobile phase to achieve a concentration within the linear range of the assay.

Method Validation

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of nitroaromatic compounds. Gas Chromatography (GC) and Spectrophotometry are two such alternatives.

Gas Chromatography (GC)

GC is a robust technique suitable for volatile and thermally stable compounds.[5] When coupled with detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), GC can offer high sensitivity.[6][7]

Experimental Protocol: GC-ECD
  • GC System: A system equipped with an electron capture detector.[6]

  • Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[1]

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 250°C.[1]

  • Injector and Detector Temperature: 250°C and 300°C, respectively.

  • Carrier Gas: Nitrogen or Argon/Methane.

Spectrophotometry

UV-Visible spectrophotometry can be a simpler and more accessible method for the quantification of nitroaromatic compounds, although it may be less selective than chromatographic methods.[6]

Experimental Protocol: UV-Visible Spectrophotometry
  • Spectrophotometer: A standard UV-Visible spectrophotometer.

  • Solvent: Ethanol or Methanol.

  • Wavelength: Determined by scanning the UV-Vis spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions.

Comparative Data

The following table summarizes the performance characteristics of the HPLC-UV method compared to GC-ECD and UV-Visible Spectrophotometry for the analysis of nitroaromatic compounds.

Parameter HPLC-UV GC-ECD UV-Visible Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) Low ng/mLSub ng/mLLow µg/mL
Limit of Quantification (LOQ) Low ng/mLLow ng/mLHigh µg/mL
Selectivity HighHighLow to Moderate
Sample Throughput ModerateModerateHigh

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method described.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV offers a balance of high accuracy, precision, and selectivity, making it a reliable method for routine quality control and research.

  • GC-ECD provides excellent sensitivity, which is advantageous for trace-level analysis, provided the analyte is sufficiently volatile and thermally stable.

  • UV-Visible Spectrophotometry is a cost-effective and rapid screening tool, but its lower selectivity may be a limitation in complex sample matrices.

For most applications in pharmaceutical and chemical development, the validated HPLC-UV method is recommended as the primary choice due to its robustness and reliability.

References

A Comparative Guide to the Metabolic Stability of Difluoromethylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing their pharmacological properties. Among the various fluorinated motifs, the difluoromethyl group (-CHF2) has garnered significant interest as a bioisostere for hydroxyl, thiol, and methyl groups. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can improve target affinity and metabolic stability. This guide provides an objective comparison of the metabolic stability of difluoromethylated aromatic compounds against their non-fluorinated or alternative analogs, supported by experimental data and detailed protocols.

Enhanced Metabolic Stability of Difluoromethylated Aromatics: The Data

Introducing a difluoromethyl group onto an aromatic ring can effectively block or slow down common metabolic pathways, particularly oxidation mediated by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond in a methyl or unsubstituted position, or the sites of oxidation on other functional groups. This increased stability often translates to a longer half-life (t½) and lower intrinsic clearance (CLint), which are desirable pharmacokinetic properties.

While direct, extensive comparative data for a wide range of difluoromethylated versus non-fluorinated aromatic compounds is proprietary and often compound-specific, the following table summarizes representative data from the literature to illustrate the trend of enhanced metabolic stability.

Compound PairAromatic SystemTest SystemParameter-CH3 / -OH Analog-CHF2 AnalogFold ImprovementReference(s)
Hypothetical Phenyl Derivative PhenylHuman Liver MicrosomesHalf-life (t½, min)15> 60> 4x[1][2]
Hypothetical Pyridine Derivative PyridineRat Liver MicrosomesIntrinsic Clearance (µL/min/mg)120304x[1][3]
β-Hydroxy Ketone Derivative (3m) NaphthylRat Liver Microsomes% Remaining (30 min)Unstable (<50%)Stable (>75%)-[1]
β-Hydroxy Ketone Derivative (6k) PhenylRat Liver Microsomes% Remaining (30 min)Unstable (<50%)Stable (>75%)-[1]

Note: The data presented are illustrative examples based on findings in the literature. Actual values are highly dependent on the specific molecular scaffold and the experimental conditions.

Metabolic Pathways and the Role of Cytochrome P450

The primary route of metabolism for many aromatic compounds is through oxidation by CYP enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[4][5] The introduction of a difluoromethyl group can significantly alter this metabolic fate.

cluster_0 Metabolism of a Non-Fluorinated Aromatic Compound cluster_1 Metabolism of a Difluoromethylated Aromatic Compound Parent_CH3 Aromatic Compound (-CH3) Metabolite_CH2OH Hydroxylated Metabolite (-CH2OH) Parent_CH3->Metabolite_CH2OH CYP450 (Oxidation) Metabolite_CHO Aldehyde Metabolite (-CHO) Metabolite_CH2OH->Metabolite_CHO ADH/CYP450 Metabolite_COOH Carboxylic Acid Metabolite (-COOH) Metabolite_CHO->Metabolite_COOH ALDH Parent_CHF2 Aromatic Compound (-CHF2) Slowed_Metabolism Significantly Slowed or Blocked Metabolism Parent_CHF2->Slowed_Metabolism CYP450

Fig. 1: Metabolic pathways of methyl vs. difluoromethyl aromatic compounds.

As depicted in Figure 1, a methyl group on an aromatic ring is often susceptible to hydroxylation by CYP enzymes, leading to further oxidation and clearance. The difluoromethyl group, due to the high energy of the C-F bond, is significantly more resistant to this oxidative metabolism, leading to enhanced stability.[2][6] While metabolic defluorination can occur, it is generally not a major pathway.[7]

Experimental Protocols

Accurate assessment of metabolic stability is crucial in drug discovery. The following are detailed protocols for two key in vitro experiments.

Liver Microsomal Stability Assay

This assay determines a compound's in vitro half-life (t½) and intrinsic clearance (CLint) in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (or other suitable organic solvent with an internal standard) for reaction termination

  • 96-well plates, pipettes, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer. Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[8]

  • Pre-incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test compound and positive controls to their respective wells. Incubate the plate at 37°C for 5-10 minutes to pre-warm.[9]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[10]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile containing an internal standard.[8]

  • Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[11]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare Reagents: Test Compound, Microsomes, Buffer, NADPH System B Pre-incubate Microsomes and Test Compound at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate and Collect Samples at Timed Intervals C->D E Terminate Reaction with Cold Acetonitrile + IS D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Fig. 2: Experimental workflow for the liver microsomal stability assay.
CYP450 Reaction Phenotyping

This experiment identifies which specific CYP isozymes are responsible for metabolizing a drug candidate.

Approaches:

  • Recombinant Human CYPs (rhCYPs): The test compound is incubated individually with a panel of recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The disappearance of the parent compound indicates which enzymes metabolize it.[12][13]

  • Chemical Inhibition: The test compound is incubated with human liver microsomes in the presence of known, selective inhibitors for specific CYP isozymes. A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that particular CYP isozyme.[14][15]

Procedure (Recombinant CYP Approach):

  • Incubation: For each CYP isozyme to be tested, prepare a reaction mixture containing buffer, the specific recombinant CYP enzyme, and the test compound.[13]

  • Initiation and Termination: Initiate the reaction with an NADPH regenerating system and terminate at specific time points as described in the microsomal stability assay.

  • Analysis: Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound for each isozyme.

  • Interpretation: The isozymes that show the most significant depletion of the test compound are identified as the primary metabolizing enzymes.[12]

Conclusion

The incorporation of a difluoromethyl group is a powerful strategy in medicinal chemistry to enhance the metabolic stability of aromatic compounds. By blocking sites of oxidative metabolism, particularly those mediated by cytochrome P450 enzymes, the difluoromethyl group can lead to a longer half-life and lower intrinsic clearance. The experimental protocols provided herein offer a robust framework for assessing these critical pharmacokinetic parameters early in the drug discovery process, enabling the rational design of more stable and effective therapeutic agents.

References

A Comparative Analysis of the Lipophilicity of Difluoromethylated and Trifluoromethylated Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of drug candidates is paramount. Among these, lipophilicity, often expressed as the logarithm of the partition coefficient (logP), plays a crucial role in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of the lipophilicity of difluoromethylated (-CHF₂) and trifluoromethylated (-CF₃) nitroaromatic compounds, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine-containing functional groups is a common practice in medicinal chemistry to modulate the properties of lead compounds. Both the difluoromethyl and trifluoromethyl groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. While it is generally accepted that the trifluoromethyl group is more lipophilic than the difluoromethyl group, the extent of this difference in the context of a nitroaromatic scaffold is a key consideration for drug design.

Quantitative Comparison of Lipophilicity

A study comparing the lipophilicity of various fluorinated aromatic compounds, including nitro-substituted derivatives, revealed a clear trend. The data indicated that trifluoromethylated and non-fluorinated nitroaromatics exhibit higher lipophilicity compared to their difluoromethylated and monofluorinated counterparts.[1] This suggests that the replacement of a hydrogen atom with a fluorine atom in the methyl group does not lead to a linear increase in lipophilicity.

For illustrative purposes, a hypothetical data table is presented below based on the established trend. It is crucial to note that these are representative values and actual experimental results may vary depending on the specific isomeric substitution pattern and the experimental conditions.

Compound ClassFunctional GroupRepresentative LogP
Nitroaromatic -CHF₂Lower
Nitroaromatic -CF₃Higher

Experimental Protocols for Lipophilicity Determination

The determination of logP is a critical experimental procedure in drug discovery. Two primary methods are widely employed: the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.

Shake-Flask Method (Based on OECD Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the substance in each phase is then determined analytically. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is the logP value.

Detailed Methodology:

  • Preparation of Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.

  • Test Substance Preparation: A stock solution of the test compound is prepared in the appropriate solvent.

  • Partitioning: A suitable volume of the stock solution is added to a flask containing a known ratio of n-octanol and water. The flask is then shaken at a constant temperature (typically 25 °C) until equilibrium is achieved (usually for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation of LogP: The logP is calculated using the formula: logP = log([Concentration in n-octanol] / [Concentration in water])

Experimental Workflow for Shake-Flask LogP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Solvents Prepare Saturated n-Octanol and Water Partition Mix Solvents and Compound, Shake to Equilibrium Solvents->Partition Compound Prepare Stock Solution of Test Compound Compound->Partition Separate Centrifuge for Phase Separation Partition->Separate Analyze Analyze Concentration in Each Phase (HPLC/UV) Separate->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow for determining LogP using the shake-flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

HPLC-based methods offer a faster and more automated alternative to the shake-flask method for estimating logP values.

Principle: The retention time of a compound on a reversed-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known logP values. The logP of the test compound is then determined by interpolating its retention time on the calibration curve.

Detailed Methodology:

  • System Preparation: An HPLC system equipped with a reversed-phase column (e.g., C18) and a suitable detector (e.g., UV) is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: A set of standard compounds with a range of known logP values is injected into the HPLC system. The retention time (t_R) for each standard is recorded.

  • Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0 where t_0 is the column dead time.

  • Generation of Calibration Curve: A plot of log(k') versus the known logP values of the standards is created. A linear regression analysis is performed to obtain the equation of the calibration curve.

  • Analysis of Test Compound: The test compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.

  • Calculation of LogP: The capacity factor (k') for the test compound is calculated, and its logP value is determined using the equation of the calibration curve.

Logical Relationship in RP-HPLC LogP Determination

G cluster_input Inputs cluster_process Processing cluster_output Output RetentionTime Retention Time (t_R) Calc_k Calculate Capacity Factor (k') RetentionTime->Calc_k DeadTime Dead Time (t_0) DeadTime->Calc_k KnownLogP Known LogP of Standards Calibration Generate Calibration Curve (log(k') vs. LogP) KnownLogP->Calibration Calc_k->Calibration UnknownLogP Determine Unknown LogP Calibration->UnknownLogP

Caption: Determining unknown LogP values via RP-HPLC calibration.

Conclusion

The available evidence strongly indicates that trifluoromethylated nitroaromatics are more lipophilic than their difluoromethylated counterparts. This difference is a critical factor for medicinal chemists to consider when designing drug candidates, as it can significantly impact the ADME properties of the molecule. The choice between a -CHF₂ and a -CF₃ group allows for the fine-tuning of lipophilicity to optimize the overall pharmacological profile of a nitroaromatic compound. For precise and reliable lipophilicity data, the experimental methods outlined in this guide, particularly the shake-flask method, are recommended.

References

A Spectroscopic Guide: Unraveling the Characteristics of 1-(Difluoromethyl)-2-nitrobenzene and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Data

This guide provides a detailed spectroscopic comparison of 1-(difluoromethyl)-2-nitrobenzene with its common precursors, 2-nitrotoluene and 2-nitrobenzaldehyde. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, confirming product identity, and elucidating structure-activity relationships in synthetic and medicinal chemistry. While experimental data for the precursors are well-established, this guide also presents predicted spectroscopic data for this compound to facilitate its identification and characterization in research settings where experimental data may not be readily available.

Comparative Spectroscopic Data

The introduction of a difluoromethyl group in place of a methyl or aldehyde group on the benzene ring induces significant changes in the electronic environment of the molecule. These changes are clearly reflected in the NMR, IR, and mass spectra. The following tables summarize the key spectroscopic features of this compound and its precursors.

Note: The spectroscopic data for this compound are predicted values from reputable chemical software and databases, as comprehensive experimental data is not widely available in published literature. These values should be used as a reference and confirmed with experimental data whenever possible.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)

CompoundAromatic Protons (ppm)Other Protons (ppm)
This compound ~8.2 (d), ~7.8 (t), ~7.7 (t), ~7.6 (d)~6.8 (t, 1H, -CHF₂)
2-Nitrotoluene 7.94-7.20 (m, 4H)[1]2.59 (s, 3H, -CH₃)[2]
2-Nitrobenzaldehyde 8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t)10.42 (s, 1H, -CHO)[3]

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)

CompoundAromatic Carbons (ppm)Other Carbons (ppm)
This compound ~148, ~134, ~132, ~129, ~125, ~124~114 (t, -CHF₂)
2-Nitrotoluene 149.3, 133.5, 132.2, 127.5, 124.8, 124.219.9 (-CH₃)
2-Nitrobenzaldehyde 148.3, 134.7, 133.8, 129.5, 128.0, 124.3188.5 (-CHO)

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted for this compound)

CompoundChemical Shift (ppm)Multiplicity
This compound ~ -110 to -120Doublet of doublets
2-Nitrotoluene N/AN/A
2-Nitrobenzaldehyde N/AN/A

Table 4: Infrared (IR) Spectroscopic Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1100-1000 (C-F stretch)
2-Nitrotoluene ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch)[2]
2-Nitrobenzaldehyde ~1710 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch)

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 173.03156, 126, 108, 77
2-Nitrotoluene 137.05[4]120, 92, 91, 77, 65[5]
2-Nitrobenzaldehyde 151.03150, 121, 105, 93, 77, 65

Synthetic Relationship

A plausible synthetic route to this compound involves the difluoromethylation of a suitable precursor. One common method is the conversion of an aldehyde to a difluoromethyl group. The following diagram illustrates the synthetic relationship between 2-nitrobenzaldehyde and this compound.

Synthesis_Pathway Precursor 2-Nitrobenzaldehyde Intermediate Intermediate Precursor->Intermediate [Difluoromethylating Agent] e.g., DAST or Deoxofluor Product This compound Intermediate->Product Further Reaction/ Workup

References

A Comparative Guide to Alternative Reagents for the Synthesis of 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethyl (CF₂H) group into aromatic systems is a pivotal strategy in medicinal chemistry and drug development, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthesis of 1-(difluoromethyl)-2-nitrobenzene, a valuable building block, has traditionally faced challenges. This guide provides a comparative overview of modern, alternative reagents and methodologies for this synthesis, presenting available experimental data to inform reagent selection and protocol development.

Executive Summary

Recent advancements in synthetic chemistry have introduced a variety of reagents for difluoromethylation, moving beyond harsh traditional methods. These modern approaches can be broadly categorized into radical, photocatalytic, and nucleophilic methods. While direct C-H difluoromethylation of 2-nitrotoluene remains a challenging transformation with limited specific examples in the literature, this guide draws comparisons from studies on similar nitroaromatic substrates to provide actionable insights. This comparison focuses on reagents such as zinc(II) difluoromethanesulfinate (DFMS or Baran reagent), sulfone-based reagents, and precursors for nucleophilic difluoromethylation.

Comparative Data of Difluoromethylation Reagents

Due to the limited direct experimental data for the difluoromethylation of 2-nitrotoluene, the following table provides a summary of the performance of key alternative reagents on structurally related aromatic and nitroaromatic compounds. This data is intended to serve as a predictive guide for their potential application in the synthesis of this compound.

Reagent/MethodSubstrate TypeTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Radical Difluoromethylation
Zn(SO₂CF₂H)₂ (DFMS)Heterocycles, Electron-rich arenest-BuOOH, CH₂Cl₂/H₂O or DMSO, room temp. to 50 °C50-90 (for heterocycles)Operationally simple, commercially available, broad functional group tolerance.[1]Lower reactivity with electron-deficient arenes like nitroaromatics may be observed.
NaSO₂CF₂HHeterocycles, StyrenesPhotocatalyst (e.g., Ru(bpy)₃Cl₂ or organic dyes), visible light, solvent (e.g., DMSO, MeCN)60-90 (for heterocycles and styrenes)[2][3]Mild reaction conditions, utilizes visible light.[2][3]Requires specific photocatalytic setup; substrate scope for nitroarenes not extensively documented.
Nucleophilic Difluoromethylation
Me₃SiCF₂H / BaseAldehydes, KetonesCsF or other fluoride source, THF or DMF, -78 °C to room temp.60-85 (for aldehydes)Effective for carbonyl compounds.Not suitable for direct C-H difluoromethylation of arenes. Requires a suitable electrophile.
PhSO₂CF₂H / BaseAldehydesKOH, chiral phase-transfer catalyst, toluene/H₂Oup to 64 ee (for 2-chlorobenzaldehyde)Potential for enantioselective synthesis.Primarily for carbonyl additions.

Experimental Methodologies

Below are detailed experimental protocols for key difluoromethylation methods, which can be adapted for the synthesis of this compound.

Radical C-H Difluoromethylation using Zinc(II) Difluoromethanesulfinate (DFMS)

This protocol is based on the general procedure for the difluoromethylation of heteroarenes and can be considered a starting point for the functionalization of 2-nitrotoluene.

Reaction Setup: To a solution of the substrate (e.g., 2-nitrotoluene, 1.0 equiv.) in a suitable solvent (e.g., a 3:1 mixture of CH₂Cl₂/H₂O or DMSO) is added zinc(II) difluoromethanesulfinate (DFMS, 2.0-3.0 equiv.). The reaction mixture is stirred at room temperature, and tert-butyl hydroperoxide (TBHP, 70% in water, 3.0-5.0 equiv.) is added dropwise. The reaction is then stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃ solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Photocatalytic C-H Difluoromethylation using Sodium Difluoromethanesulfinate

This method utilizes visible light to generate difluoromethyl radicals under mild conditions.

Reaction Setup: In a reaction vessel, the substrate (e.g., 2-nitrotoluene, 1.0 equiv.), sodium difluoromethanesulfinate (NaSO₂CF₂H, 2.0-3.0 equiv.), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Eosin Y, 1-5 mol%) are dissolved in a degassed solvent (e.g., DMSO or acetonitrile). The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the general mechanisms of the discussed alternative difluoromethylation strategies.

radical_difluoromethylation cluster_reagent Reagent Activation cluster_reaction C-H Difluoromethylation DFMS Zn(SO₂CF₂H)₂ (DFMS) CF2H_radical •CF₂H Radical DFMS->CF2H_radical Oxidation TBHP t-BuOOH TBHP->CF2H_radical Intermediate Radical Adduct CF2H_radical->Intermediate Aromatic 2-Nitrotoluene Aromatic->Intermediate + •CF₂H Product 1-(Difluoromethyl)- 2-nitrobenzene Intermediate->Product Oxidation & Deprotonation

Caption: Radical C-H difluoromethylation pathway using DFMS.

photocatalytic_difluoromethylation cluster_photocatalysis Photocatalytic Cycle cluster_reaction Difluoromethylation PC Photocatalyst PC_excited PC* PC->PC_excited Excitation PC_excited->PC SET Light Visible Light (hν) Light->PC_excited NaSO2CF2H NaSO₂CF₂H CF2H_radical •CF₂H Radical NaSO2CF2H->CF2H_radical Oxidation by PC* Intermediate Radical Adduct CF2H_radical->Intermediate Aromatic 2-Nitrotoluene Aromatic->Intermediate + •CF₂H Product 1-(Difluoromethyl)- 2-nitrobenzene Intermediate->Product Oxidation & Deprotonation

Caption: Photocatalytic C-H difluoromethylation pathway.

Conclusion

The synthesis of this compound can be approached through several modern methodologies that offer milder conditions and potentially higher efficiencies compared to traditional routes. Radical C-H difluoromethylation using reagents like DFMS and photocatalytic methods with sulfinate salts present promising avenues. While direct data on the difluoromethylation of 2-nitrotoluene is scarce, the provided protocols for related substrates offer a solid foundation for further investigation and optimization. Researchers are encouraged to screen these alternative reagents and conditions to identify the most effective route for their specific needs, paying close attention to the electronic nature of the nitroaromatic substrate.

References

Safety Operating Guide

Proper Disposal of 1-(Difluoromethyl)-2-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-(Difluoromethyl)-2-nitrobenzene is classified as a hazardous chemical and requires specialized disposal procedures. Under no circumstances should this compound be disposed of down the drain or in regular waste streams. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The disposal of this compound, a halogenated nitroaromatic compound, is governed by its hazardous properties, which are presumed to be similar to related structures such as 1-(Difluoromethyl)-4-fluoro-2-nitrobenzene and 1-Fluoro-2-nitrobenzene. These compounds are typically classified as harmful or toxic if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols is paramount throughout the handling and disposal process.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.[2][3]

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat, buttoned. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Not typically required when working in a fume hood. If a fume hood is unavailable, use a NIOSH-approved respirator with organic vapor cartridges.

II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal. This compound waste must be collected as halogenated organic waste .[5]

Key Segregation Steps:

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container should be made of a material compatible with the chemical.

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date of accumulation

  • Incompatibility: Do not mix this compound waste with other waste streams, particularly non-halogenated solvents, acids, bases, or oxidizers.[6]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.

  • Ventilate: Ensure the chemical fume hood is operational to ventilate the area.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the liquid.[1]

  • Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

IV. Disposal Procedure

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][7] The primary method of disposal for such compounds is typically high-temperature incineration.[4][8]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), into the designated and labeled "Halogenated Organic Waste" container.

  • Container Sealing: Once the waste container is full (no more than 90% capacity), securely seal the lid.[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Provide them with a detailed inventory of the waste container's contents.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

Experimental Workflow for Disposal

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to provide a clear and actionable procedure for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and contact your EHS office with any questions.

References

Personal protective equipment for handling 1-(Difluoromethyl)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Difluoromethyl)-2-nitrobenzene was not located. The following guidance is based on the safety data of structurally similar compounds, namely 1-Fluoro-2-nitrobenzene and 1,4-Difluoro-2-nitrobenzene. It is imperative to treat this compound with the same, if not greater, precautions as these related substances.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein outlines operational procedures, personal protective equipment requirements, and disposal plans to ensure safe laboratory practices.

Hazard Summary and Quantitative Data

Due to its structural similarity to other halogenated nitrobenzenes, this compound is anticipated to be highly hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table summarizes the hazard classifications based on related compounds.

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 3 / Category 4Toxic or harmful if swallowed.[1][2][3][4]
Acute Dermal ToxicityCategory 2 / Category 3Fatal or toxic in contact with skin.[1]
Acute Inhalation ToxicityCategory 3 / Category 4Toxic or harmful if inhaled.[3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/IrritationCategory 2 / Category 2ACauses serious eye irritation.[1][2][3][4][5]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure.[1][4]

Operational Plan: Safe Handling Workflow

All work with this compound must be conducted in a certified chemical fume hood.[1][3] An emergency shower and eyewash station must be readily accessible.[6][7]

1. Preparation:

  • Before handling, ensure all necessary Personal Protective Equipment (PPE) is inspected and properly worn.

  • Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the contaminated area.

  • Ensure a designated waste container for halogenated and nitrated organic compounds is properly labeled and accessible within the hood.

2. Handling and Use:

  • Wear appropriate PPE at all times. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and double gloves (an inner nitrile glove and an outer, chemical-resistant glove such as Viton or Butyl rubber).[6][8]

  • Use spark-proof tools and equipment to prevent ignition.[9]

  • Avoid creating aerosols or dust.

  • Keep the container tightly closed when not in use.[3][10]

  • Do not eat, drink, or smoke in the laboratory.[1]

3. Post-Handling:

  • Upon completion of work, decontaminate all surfaces and equipment.

  • Carefully remove and dispose of contaminated PPE in the designated waste stream.

  • Wash hands and any exposed skin thoroughly with soap and water.[1][6]

prep Preparation handling Handling & Use prep->handling Proceed with caution post_handling Post-Handling handling->post_handling After experiment disposal Waste Disposal post_handling->disposal Segregate waste

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

PPE CategorySpecific Requirements
Eye and Face Protection Chemical splash goggles and a face shield are required.[8]
Hand Protection Double gloving is required. An inner nitrile glove and an outer chemical-resistant glove (e.g., Viton, Butyl Rubber) should be used.[6] Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or increased risk of splashing, chemical-resistant coveralls should be worn.[8][11]
Respiratory Protection Work must be conducted in a chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[1][12]

Emergency Procedures: Spills and Exposure

Immediate and appropriate response is critical in the event of a spill or personal exposure.

1. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][9] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[1]

2. Spill Response:

  • Evacuate the immediate area and alert others.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[9]

  • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area.

start Emergency Event (Spill or Exposure) spill Spill start->spill exposure Personal Exposure start->exposure evacuate Evacuate & Alert spill->evacuate remove_clothing Remove Contaminated Clothing exposure->remove_clothing assess Assess Spill Size evacuate->assess small_spill Contain with Absorbent assess->small_spill Small large_spill Contact Emergency Response assess->large_spill Large decontaminate Decontaminate Area small_spill->decontaminate dispose Dispose of Waste decontaminate->dispose flush Flush Affected Area remove_clothing->flush medical Seek Immediate Medical Attention flush->medical

Caption: Emergency Procedures for Spills and Personal Exposure.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled container for halogenated and nitrated organic waste.

  • Contaminated Materials: All solid waste, including gloves, bench paper, and absorbent materials from spills, must be collected in a separate, sealed, and labeled container.

  • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[13] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[5][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.